Product packaging for 2-(1H-pyrrol-3-yl)benzo[d]thiazole(Cat. No.:CAS No. 484003-46-5)

2-(1H-pyrrol-3-yl)benzo[d]thiazole

Cat. No.: B12877725
CAS No.: 484003-46-5
M. Wt: 200.26 g/mol
InChI Key: ZYGTWTMBQNTTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Pyrrol-3-yl)benzo[d]thiazole is a synthetic benzothiazole derivative emerging as a highly promising candidate for multifunctional applications in dermatological research and cosmeceutical development. Recent scientific investigations highlight its exceptional profile, characterized by synergistic antioxidant, photoprotective, and antimicrobial activities. Its core research value lies in its ability to address multifactorial damage induced by oxidative stress. A key finding is its excellent UVB filtering capacity, which has been reported to outperform PBSA, a commercially available UV sunscreen filter . This positions it as a potent agent for protecting skin from photoaging, inflammation, and carcinogenesis processes initiated by UV radiation. Beyond photoprotection, this compound demonstrates significant growth inhibition against dermatophytes and the pathogenic yeast Candida albicans . Furthermore, it has shown efficacy against melanoma tumor cells (SK-Mel-5), suggesting potential for investigative oncology research . The benzothiazole scaffold is known for its electron-rich, planar structure that enables interactions with biological targets, while the pyrrole heterocycle contributes to metabolic stability and favorable physicochemical properties . This molecular architecture makes this compound a valuable tool for researchers exploring novel therapeutic and protective agents against skin diseases, fungal infections, and cancer. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2S B12877725 2-(1H-pyrrol-3-yl)benzo[d]thiazole CAS No. 484003-46-5

Properties

CAS No.

484003-46-5

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H

InChI Key

ZYGTWTMBQNTTKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-pyrrol-3-yl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway for 2-(1H-pyrrol-3-yl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, documented synthesis for this specific isomer in reviewed literature, this guide outlines a robust and feasible two-step approach based on well-established chemical transformations. The proposed strategy involves the initial synthesis of the key intermediate, pyrrole-3-carbaldehyde, followed by its condensation with 2-aminothiophenol.

Proposed Synthetic Pathway

The synthesis of the target molecule, this compound, can be logically approached via a two-step sequence. This pathway leverages the most common and reliable method for forming the 2-substituted benzothiazole core: the condensation of 2-aminothiophenol with an aldehyde.

Step 1: Synthesis of Pyrrole-3-carbaldehyde. The first critical step is the preparation of the aldehyde precursor. While several methods exist for the formylation of pyrrole, achieving substitution at the C-3 position requires specific strategies to overcome the inherent preference for C-2 substitution. The Vilsmeier-Haack reaction, using sterically demanding reagents or N-protected pyrrole derivatives, is a classic and effective method.[1]

Step 2: Condensation to form this compound. The synthesized pyrrole-3-carbaldehyde is then reacted with 2-aminothiophenol. This condensation reaction proceeds via the formation of a thiazoline intermediate, which subsequently undergoes oxidation to yield the aromatic benzothiazole ring system. This reaction is widely documented with various aldehydes and can be performed under diverse conditions, including catalyst-free, acid-catalyzed, or metal-catalyzed systems.[2][3][4][5]

The overall proposed workflow is illustrated below.

G cluster_0 Step 1: Synthesis of Pyrrole-3-carbaldehyde cluster_1 Step 2: Synthesis of this compound Pyrrole N-Substituted Pyrrole P3C Pyrrole-3-carbaldehyde Pyrrole->P3C Formylation & Hydrolysis FormylatingAgent Vilsmeier-Haack Reagent (e.g., POCl₃, DMF) FormylatingAgent->P3C P3C_step2 Pyrrole-3-carbaldehyde P3C->P3C_step2 ATP 2-Aminothiophenol Target This compound ATP->Target P3C_step2->Target Condensation & Oxidation

Figure 1: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the proposed synthetic steps. These protocols are derived from established procedures for analogous transformations.

Step 1: Synthesis of Pyrrole-3-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles. To favor substitution at the C-3 position of the pyrrole ring, an N-substituted pyrrole with a sterically bulky group (e.g., triisopropylsilyl (TIPS)) is often used to hinder attack at the C-2 position.[1]

Materials:

  • N-(Triisopropylsilyl)pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to anhydrous DMF (1.2 eq) at 0 °C. Allow the mixture to stir for 15 minutes.

  • Add the freshly prepared Vilsmeier reagent dropwise to the pyrrole solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated aqueous solution of NaHCO₃.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt and removal of the TIPS protecting group.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure pyrrole-3-carbaldehyde.

Step 2: Synthesis of this compound

This step involves the condensation and subsequent oxidative cyclization of pyrrole-3-carbaldehyde with 2-aminothiophenol. A variety of conditions can be employed; a straightforward method using an oxidant in a suitable solvent is described below.[2][6]

Materials:

  • Pyrrole-3-carbaldehyde (1.0 eq)

  • 2-Aminothiophenol (1.05 eq)

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • (Optional) Catalyst: e.g., I₂, H₂O₂/HCl, L-proline

  • Ethyl acetate

  • Saturated aqueous solution of sodium thiosulfate (if using I₂)

  • Saturated aqueous solution of sodium bicarbonate

Procedure:

  • To a round-bottom flask, add pyrrole-3-carbaldehyde (1.0 eq) and 2-aminothiophenol (1.05 eq).

  • Add the chosen solvent (e.g., DMSO). The reaction can often proceed without a catalyst in DMSO, which also acts as an oxidant at elevated temperatures.[6] Alternatively, use a solvent like ethanol with a catalyst/oxidant system (e.g., a catalytic amount of iodine or H₂O₂/HCl).[2][6]

  • Heat the reaction mixture to 80-120 °C and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers. If iodine was used, wash with a saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid/oil by column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain the final product, this compound.

Data Presentation

Since a direct synthesis of this compound is not reported, the following tables summarize quantitative data for the key condensation reaction using various aldehydes and conditions, demonstrating the versatility and general efficiency of this approach.

Table 1: Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol with Various Aldehydes.

EntryAldehydeCatalyst/ConditionsSolventTime (h)Yield (%)Reference
1BenzaldehydeH₂O₂/HClEthanol194[2]
24-NitrobenzaldehydeZnO NPsSolvent-free (RT)0.591[2]
3FurfuralNaHSO₃ (aq)Ethanol1269[3]
4Pyrrole-2-carboxaldehydeNaHSO₃ (aq)Ethanol1248[3]
54-ChlorobenzaldehydeL-proline, MWSolvent-free0.195[7][8]
62-NaphthaldehydeAir/DMSODMSO392[6]
74-MethoxybenzaldehydeCu(II)-dendrimerEthanol1.598[2]
8Thiophene-2-carboxaldehydeZn(OAc)₂·2H₂OSolvent-free184[3]

NPs: Nanoparticles, RT: Room Temperature, MW: Microwave Irradiation.

Signaling Pathways and Mechanisms

The core of the proposed synthesis is the acid-catalyzed condensation and cyclization of an aldehyde with 2-aminothiophenol. The plausible mechanism for this transformation is detailed below.

G Start Pyrrole-3-carbaldehyde + 2-Aminothiophenol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Attack Nucleophilic Attack by Amino Group Protonation->Attack Intermediate1 Hemiaminal Intermediate Attack->Intermediate1 Dehydration Dehydration Intermediate1->Dehydration -H₂O SchiffBase Schiff Base Intermediate Dehydration->SchiffBase Cyclization Intramolecular Thiol Attack SchiffBase->Cyclization Thiazoline 2,3-Dihydrobenzothiazole (Thiazoline) Intermediate Cyclization->Thiazoline Oxidation Oxidation (Aromatization) Thiazoline->Oxidation [O] Product This compound Oxidation->Product

Figure 2: Plausible reaction mechanism for the formation of the benzothiazole ring.

Conclusion

This guide outlines a scientifically sound and highly feasible synthetic route to this compound. The two-step pathway, involving the Vilsmeier-Haack formylation of a protected pyrrole followed by condensation with 2-aminothiophenol, is based on reliable and well-documented organic reactions. The extensive literature supporting the high efficiency of the final condensation step with a wide array of aldehydes, including heterocyclic ones, provides a strong basis for the successful implementation of this strategy. This document serves as a foundational reference for researchers aiming to synthesize and explore the potential of this novel heterocyclic compound in drug development and materials science.

References

An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-3-yl)benzo[d]thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. When coupled with a pyrrole moiety, it gives rise to a class of compounds with significant therapeutic potential. This technical guide focuses on the chemical properties of 2-(1H-pyrrol-3-yl)benzo[d]thiazole. However, a comprehensive literature search reveals a notable absence of specific experimental data for this particular isomer. Therefore, this document provides a detailed overview of the closely related and well-characterized isomer, 2-(1H-pyrrol-2-yl)benzo[d]thiazole , as a surrogate. The guide will cover its synthesis, spectroscopic characterization, and the broad spectrum of biological activities observed in related pyrrolyl-benzothiazole derivatives. All quantitative data is presented in structured tables, and experimental protocols for key synthetic methodologies are detailed. Furthermore, logical relationships and experimental workflows are visualized using the DOT language.

Introduction to Pyrrolyl-Benzothiazoles

Benzothiazoles are bicyclic compounds composed of a benzene ring fused to a thiazole ring. This core structure is present in numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a pyrrole ring, another important pharmacophore, into the benzothiazole scaffold can significantly modulate its biological and physicochemical properties. The position of the pyrrole attachment to the benzothiazole core is crucial in determining the molecule's specific characteristics and therapeutic potential. While extensive research has been conducted on 2-substituted benzothiazoles, the specific isomer this compound remains largely unexplored in the scientific literature. In contrast, the 2-(1H-pyrrol-2-yl)benzo[d]thiazole isomer has been synthesized and characterized, providing valuable insights into this class of compounds.

Synthesis and Characterization of 2-(1H-pyrrol-2-yl)benzo[d]thiazole

A new and efficient method for the synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole has been reported, which involves a multicomponent amidoalkylation reaction followed by oxidation.[3]

General Synthetic Scheme

The synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole can be conceptualized as a multi-step process. A general workflow is depicted below.

G reagents Benzothiazole + Pyrrole + Alkyl Chloroformate + Triethylamine intermediate Amidoalkylation Product reagents->intermediate Amidoalkylation oxidation Oxidation (o-chloranil) intermediate->oxidation product 2-(1H-pyrrol-2-yl)benzo[d]thiazole oxidation->product

Caption: General workflow for the synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole.

Experimental Protocol: Synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole

The following protocol is adapted from the literature for the synthesis of the 2-yl isomer.[3]

Materials:

  • Benzothiazole

  • Pyrrole

  • Methyl chloroformate or Ethyl chloroformate

  • Triethylamine

  • Dichloromethane (dry)

  • o-Chloranil

  • Neutral alumina for column chromatography

  • Petroleum ether and diethyl ether for elution

Procedure:

  • Amidoalkylation: To a solution of benzothiazole (1 equivalent) and pyrrole (1 equivalent) in dry dichloromethane at 0 °C, add triethylamine (1 equivalent) followed by the dropwise addition of alkyl chloroformate (1 equivalent).

  • Stir the reaction mixture at 0 °C for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amidoalkylation product.

  • Oxidation: Dissolve the crude intermediate in a suitable solvent and treat with an oxidizing agent like o-chloranil at room temperature.

  • Stir the mixture for 2 hours.

  • Purification: Purify the resulting product by column chromatography on neutral alumina using a mixture of petroleum ether and diethyl ether as the eluent to afford pure 2-(1H-pyrrol-2-yl)benzo[d]thiazole.

Spectroscopic Data for 2-(1H-pyrrol-2-yl)benzo[d]thiazole

The structural confirmation of the synthesized 2-(1H-pyrrol-2-yl)benzo[d]thiazole is achieved through various spectroscopic techniques.[3]

Spectroscopic Data 2-(1H-pyrrol-2-yl)benzo[d]thiazole
Infrared (IR) (KBr, cm⁻¹) 3125, 2854, 1572, 1559, 1113, 742
¹H NMR (CDCl₃, δ ppm) Not explicitly provided in the available literature.
¹³C NMR (CDCl₃, δ ppm) Not explicitly provided in the available literature.
Mass Spectrometry (MS) m/z [M-H]⁻ calcd. 199.03, found 199.03; [M+H]⁺ calcd. 201.04, found 201.04
Melting Point (°C) 158-159

Note: While the synthesis and some characterization data for the 2-yl isomer are available, detailed NMR data was not found in the reviewed literature. For the target compound, this compound, no experimental data has been identified.

Potential Biological Activities of Pyrrolyl-Benzothiazoles

The benzothiazole nucleus is a versatile scaffold that has been extensively explored for various therapeutic applications. The conjugation with a pyrrole moiety is anticipated to yield compounds with a broad spectrum of biological activities.

G parent Pyrrolyl-Benzothiazole Scaffold sub1 Antimicrobial parent->sub1 sub2 Anticancer parent->sub2 sub3 Anti-inflammatory parent->sub3 sub4 Anticonvulsant parent->sub4 sub5 Other Activities parent->sub5

Caption: Potential biological activities of the pyrrolyl-benzothiazole scaffold.

Antimicrobial Activity

Numerous benzothiazole derivatives have demonstrated significant activity against a range of microbial pathogens.[1] The incorporation of different substituents on the benzothiazole and the pyrrole rings can be fine-tuned to enhance potency and spectrum of activity. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented.[2] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many benzothiazole derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Some compounds have been shown to trigger programmed cell death in cancer cells.

  • DNA Intercalation: Certain derivatives can intercalate with DNA, leading to the inhibition of replication and transcription.

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, the benzothiazole scaffold has been associated with a variety of other pharmacological properties, including anti-inflammatory, anticonvulsant, and antidiabetic activities.[1] The specific activity is highly dependent on the substitution pattern around the core structure.

Structure-Activity Relationships (SAR)

While no specific SAR studies for this compound are available, general trends can be inferred from the broader class of benzothiazole derivatives.

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzothiazole core can significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Substitution on the Pyrrole Ring: Similarly, substituents on the pyrrole ring can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for drug-receptor interactions.

  • Linker between the Two Rings: In more complex derivatives, the nature of the linker connecting the benzothiazole and pyrrole moieties can affect the overall conformation and flexibility of the molecule, thereby influencing its biological activity.

Future Directions

The lack of experimental data for this compound highlights a significant gap in the current understanding of pyrrolyl-benzothiazoles. Future research in this area should focus on:

  • Development of a reliable synthetic route for this compound.

  • Comprehensive spectroscopic and crystallographic characterization to elucidate its precise structure.

  • Systematic evaluation of its biological activities across a range of therapeutic areas, including as an antimicrobial and anticancer agent.

  • In-depth structure-activity relationship studies to identify key structural features responsible for any observed biological activity.

  • Investigation of its mechanism of action to understand how it interacts with biological targets at a molecular level.

Conclusion

The this compound scaffold represents an intriguing yet underexplored area of medicinal chemistry. While direct experimental data for this specific isomer is currently unavailable, the well-documented synthesis and broad biological activities of its 2-yl isomer and other benzothiazole derivatives suggest that it holds significant potential as a lead compound for drug discovery. This technical guide, by providing a comprehensive overview of the available information on a closely related analog, aims to stimulate further research into the synthesis, characterization, and biological evaluation of this promising class of molecules. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to the development of novel therapeutic agents.

References

A Technical Guide to the Structure Elucidation of 2-(1H-pyrrol-3-yl)benzo[d]thiazole: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth overview of the spectroscopic and analytical techniques used to confirm the chemical structure of novel heterocyclic compounds.

Overview of Structure Elucidation

The definitive identification of a newly synthesized compound, such as a pyrrolyl-benzothiazole derivative, is a critical step in chemical and pharmaceutical research. The process involves a synergistic application of various analytical techniques to piece together the molecular structure, including the connectivity of atoms and their spatial arrangement. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the analysis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole. This data serves as the foundation for the structural assignment.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.0 (broad s)Singlet (broad)-1HPyrrole N-H
8.02 (d)Doublet8.11HBenzothiazole H-4
7.88 (d)Doublet8.11HBenzothiazole H-7
7.45 (t)Triplet7.71HBenzothiazole H-6
7.34 (t)Triplet7.51HBenzothiazole H-5
7.08 (m)Multiplet-1HPyrrole H-5
6.95 (m)Multiplet-1HPyrrole H-3
6.25 (m)Multiplet-1HPyrrole H-4

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
162.1Benzothiazole C-2
153.8Benzothiazole C-7a
133.2Benzothiazole C-3a
128.3Pyrrole C-2
126.1Benzothiazole C-5
124.9Benzothiazole C-6
122.9Benzothiazole C-4
121.5Benzothiazole C-7
121.0Pyrrole C-5
111.4Pyrrole C-3
110.2Pyrrole C-4

Solvent: CDCl₃

Table 3: Mass Spectrometry Data
m/zInterpretation
200[M]⁺ (Molecular Ion)
173[M - HCN]⁺
135[Benzothiazole]⁺
108[Benzene-S]⁺
Table 4: IR Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
3410N-H stretch (Pyrrole)
3100-3000C-H stretch (Aromatic)
1610, 1580, 1470C=C and C=N stretching (Aromatic rings)
750C-H bending (Ortho-disubstituted benzene)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance 500 MHz spectrometer was used.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer with an Electron Ionization (EI) source was utilized.

  • Sample Introduction: A direct insertion probe was used to introduce the sample into the ion source.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

  • Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the compound was placed directly on the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Structure Elucidation Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the structure elucidation process and a hypothetical signaling pathway for which this class of compounds might be investigated.

structure_elucidation_workflow synthesis Synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms Provides MW = 200 ir IR Spectroscopy Identify Functional Groups purification->ir Identifies N-H, C=N, Ar-H nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Provides atom connectivity data_analysis Spectroscopic Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the structure elucidation of 2-(1H-pyrrol-2-yl)benzo[d]thiazole.

hypothetical_signaling_pathway compound 2-(1H-pyrrol-3-yl)benzo[d]thiazole (Hypothetical Inhibitor) receptor Kinase Receptor compound->receptor Inhibits substrate Substrate receptor->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Hypothetical signaling pathway involving a pyrrolyl-benzothiazole compound.

Interpretation of Spectroscopic Data

  • IR Spectrum: The presence of a peak at 3410 cm⁻¹ is indicative of the N-H bond in the pyrrole ring. The peaks in the 1610-1470 cm⁻¹ region confirm the presence of aromatic C=C and C=N bonds.

  • Mass Spectrum: The molecular ion peak at m/z 200 corresponds to the molecular weight of the compound (C₁₁H₈N₂S).

  • ¹H NMR Spectrum: The broad singlet at 10.0 ppm is characteristic of a pyrrole N-H proton. The four protons in the aromatic region between 7.34 and 8.02 ppm with coupling patterns consistent with an ortho-disubstituted benzene ring confirm the benzothiazole moiety. The three multiplets at 7.08, 6.95, and 6.25 ppm are assigned to the protons of the pyrrole ring.

  • ¹³C NMR Spectrum: The spectrum shows 11 distinct carbon signals, consistent with the 11 carbon atoms in the proposed structure. The chemical shifts are in agreement with the expected values for the benzothiazole and pyrrole rings.

Conclusion

The collective evidence from IR, MS, and NMR spectroscopy provides a consistent and unambiguous confirmation of the structure as 2-(1H-pyrrol-2-yl)benzo[d]thiazole. The same systematic approach would be applied to its 3-yl isomer, where the distinct substitution pattern on the pyrrole ring would lead to predictable differences in the NMR spectra, particularly in the chemical shifts and coupling constants of the pyrrole protons. This guide outlines the fundamental workflow and data interpretation required for the structural elucidation of novel heterocyclic compounds.

synthesis of 2-substituted benzothiazoles from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a heterocyclic compound composed of a fused benzene and thiazole ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives, particularly those substituted at the 2-position, exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, antioxidant, and anticancer properties.[1][3][4] The synthesis of these valuable compounds is a cornerstone of heterocyclic chemistry, with the condensation of 2-aminothiophenol with various electrophilic partners being the most prevalent and versatile strategy.[5][6]

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-substituted benzothiazoles starting from 2-aminothiophenol. It details the reaction mechanisms, provides comparative data on various catalytic systems, and offers specific experimental protocols for key transformations.

Core Reaction Mechanism

The formation of the benzothiazole ring from 2-aminothiophenol and a carbonyl-containing compound generally proceeds through a three-step sequence:

  • Condensation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the reaction partner (e.g., an aldehyde or carboxylic acid). This is followed by the elimination of a water molecule to form an intermediate, such as a Schiff base (from an aldehyde) or an amide (from a carboxylic acid).

  • Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine or amide carbon to form a five-membered heterocyclic intermediate, a benzothiazoline derivative.[2]

  • Oxidation/Dehydration: The final step involves the aromatization of the benzothiazoline ring to the stable benzothiazole system. This is typically an oxidative process, often facilitated by an external oxidizing agent, or simply by air, to furnish the final product.[2]

General_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A 2-Aminothiophenol + R-CHO (Aldehyde) B Schiff Base Intermediate A->B - H2O C Benzothiazoline Intermediate B->C Intramolecular Nucleophilic Attack D 2-Substituted Benzothiazole C->D [O]

Caption: General reaction pathway for benzothiazole synthesis.

Synthesis from Aldehydes

The condensation of 2-aminothiophenol with aldehydes is one of the most direct and widely employed methods for synthesizing 2-aryl- and 2-alkylbenzothiazoles. A vast array of catalysts has been developed to promote this reaction, often under mild and environmentally benign conditions.

The general workflow involves the mixing of the reactants in the presence of a catalyst, often with heating or other energy sources like microwave or ultrasound irradiation, followed by product isolation.

Aldehyde_Workflow Reactants 2-Aminothiophenol + Aldehyde Reaction Reaction Vessel (Heating/MW/US) Reactants->Reaction Catalyst Catalyst + Solvent Catalyst->Reaction Workup Work-up (Filtration/Extraction) Reaction->Workup Product 2-Substituted Benzothiazole Workup->Product

Caption: Experimental workflow for synthesis from aldehydes.

Comparative Data for Catalytic Systems
Catalyst SystemSolventTemp. (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRT45-60 min85-94[1][5]
ZnO NPsSolvent-freeRT30 min79-91[1]
Cu(II)-nano-silicaEthanol6015-90 min87-98[1]
L-prolineSolvent-free (MW)-5-10 min45-99[1][7]
Zn(OAc)₂·2H₂OSolvent-free8030-60 min67-96[8]
Sulfated TungstateSolvent-free (US)RT5-10 min90-98[8]
CO₂/MethanolMethanol6012 h55-87[6][9]
Experimental Protocol: H₂O₂/HCl Catalyzed Synthesis[1][5]
  • Reactant Mixture: In a round-bottom flask, a solution of an aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol, 0.125 g) in ethanol (10 mL) is prepared.

  • Catalyst Addition: To this stirred solution, 30% hydrogen peroxide (H₂O₂, 6.0 mmol) is added, followed by the dropwise addition of concentrated hydrochloric acid (HCl, 3.0 mmol). The optimal ratio of 2-aminothiophenol to aldehyde, H₂O₂, and HCl is 1:1:6:3.[1][5]

  • Reaction: The mixture is stirred at room temperature for 45-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure 2-substituted benzothiazole.

Synthesis from Carboxylic Acids

The direct condensation of 2-aminothiophenol with carboxylic acids provides another powerful route to 2-substituted benzothiazoles. This method avoids the need to pre-form an aldehyde or acyl chloride. The reaction typically requires higher temperatures and often utilizes dehydrating agents or catalysts to drive the condensation. Microwave irradiation has proven to be particularly effective in accelerating this transformation.[7][10]

Comparative Data for Catalytic Systems
Catalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
Microwave (no catalyst)Solvent-free-20 min78-95[10]
P₄S₁₀ (MW)Solvent-free-3-4 minHigh[5]
MeSO₃H/SiO₂-7010 hHigh[10][11]
L-proline (MW)Solvent-free-15-20 min55-82[7]
Samarium(III) triflateWaterReflux2-4 h72-92[11]
Tributylphosphine-RT-Moderate-Good[12]
Experimental Protocol: Microwave-Assisted Synthesis from Carboxylic Acids[10]
  • Reactant Mixture: A mixture of 2-aminothiophenol (1.0 mmol, 0.125 g) and a carboxylic acid (1.5 mmol) is placed in a microwave-safe vessel. No solvent is required.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at full power (e.g., 600 W) for approximately 20 minutes. The reaction should be monitored for pressure and temperature changes.

  • Work-up and Isolation: After cooling to room temperature, the reaction vessel is opened, and the contents are diluted with ethyl acetate (25 mL). The organic layer is washed sequentially with a saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted acid, followed by water (15 mL) and brine (15 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure 2-substituted benzothiazole.

Synthesis from Acyl Chlorides

The reaction between 2-aminothiophenol and acyl chlorides is a high-yielding and rapid method for producing 2-substituted benzothiazoles. The high reactivity of the acyl chloride facilitates the initial acylation of the amino group, which is followed by cyclization and dehydration.

Acyl_Chloride_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration A 2-Aminothiophenol + R-COCl B N-Acyl Intermediate A->B - HCl C 2-Substituted Benzothiazole B->C Intramolecular Cyclization - H2O

Caption: Reaction pathway using acyl chlorides.

Comparative Data for Catalytic Systems
Catalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
KF·Al₂O₃Solvent-freeRTShortHigh[13]
TBAIAcetonitrile--65-80[1]
Experimental Protocol: KF·Al₂O₃ Catalyzed Synthesis[13]
  • Catalyst Preparation: KF·Al₂O₃ is a solid-supported base that facilitates the reaction under mild, solvent-free conditions.

  • Reactant Mixture: In a flask, 2-aminothiophenol (1.0 mmol) and an acid chloride (1.0 mmol) are mixed with the KF·Al₂O₃ catalyst.

  • Reaction: The mixture is stirred at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Isolation: The reaction is product is extracted from the solid catalyst using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The solvent is evaporated, and the resulting product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or chromatography.

Conclusion

The is a well-established and highly versatile area of organic synthesis. The choice of reaction partner—be it an aldehyde, carboxylic acid, or acyl chloride—dictates the necessary reaction conditions. Modern synthetic efforts have focused on developing greener, more efficient protocols using recyclable catalysts, solvent-free conditions, and energy-efficient methods like microwave and ultrasound irradiation.[5][14] For drug development professionals and researchers, the breadth of available methods allows for the synthesis of diverse libraries of benzothiazole derivatives for biological screening and materials science applications. The direct condensation with aldehydes and the microwave-assisted reaction with carboxylic acids stand out as particularly efficient and broadly applicable strategies.

References

A Technical Guide to the Multicomponent Synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a one-pot, multicomponent approach for the synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal and pharmaceutical chemistry. The methodology described herein is based on an amidoalkylation reaction followed by an oxidation step.

Reaction Overview

The synthesis involves a multicomponent amidoalkylation reaction of benzothiazole, alkyl chloroformates, and pyrrole in the presence of triethylamine, which acts as an HCl acceptor. The resulting intermediate is then oxidized to yield the final product, 2-(1H-pyrrol-2-yl)benzo[d]thiazole.[1] This method provides an efficient route to the target molecule.

Reaction Pathway

The overall synthetic route can be visualized as a two-step process: a one-pot multicomponent reaction to form an intermediate, followed by an oxidation step to yield the final aromatic product.

G cluster_0 Step 1: Multicomponent Amidoalkylation cluster_1 Step 2: Oxidation benzothiazole Benzothiazole reaction1 One-pot Reaction benzothiazole->reaction1 alkyl_chloroformate Alkyl Chloroformate alkyl_chloroformate->reaction1 pyrrole Pyrrole pyrrole->reaction1 triethylamine Triethylamine triethylamine->reaction1 + HCl acceptor intermediate Methyl/Ethyl-2-(1H-pyrrol-2-yl)benzo[d] thiazole-3(2H)-carboxylate reaction2 Oxidation intermediate->reaction2 reaction1->intermediate oxidant o-Chloranil oxidant->reaction2 final_product 2-(1H-pyrrol-2-yl)benzo[d]thiazole reaction2->final_product

Caption: Synthetic pathway for 2-(1H-pyrrol-2-yl)benzo[d]thiazole.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of the intermediates and the final product.

EntryReactantsProductTemp. (°C)Time (h)Yield (%)
1Benzothiazole, Methyl Chloroformate, PyrroleMethyl-2-(1H-pyrrol-2-yl)benzo[d]thiazole-3(2H)-carboxylate01.567
2Benzothiazole, Ethyl Chloroformate, PyrroleEthyl-2-(1H-pyrrol-2-yl)benzo[d]thiazole-3(2H)-carboxylate01.555
3Oxidation of Methyl Intermediate (from Entry 1)2-(1H-pyrrol-2-yl)benzo[d]thiazoler.t.291
4Oxidation of Ethyl Intermediate (from Entry 2)2-(1H-pyrrol-2-yl)benzo[d]thiazoler.t.286

Data sourced from Stremski et al., 2017.[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis.

General Procedure for the Synthesis of Intermediates (Amidoalkylation)
  • To a solution of benzothiazole (10 mmol) and pyrrole (10 mmol) in 15 mL of dry diethyl ether, triethylamine (12 mmol) is added.

  • The mixture is cooled to 0°C in an ice bath.

  • A solution of the corresponding alkyl chloroformate (10 mmol) in 10 mL of dry diethyl ether is added dropwise with stirring.

  • The reaction mixture is stirred at 0°C for 1.5 hours.

  • The precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is washed with water (3 x 20 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo.

  • The resulting crude product is purified by column chromatography on neutral alumina using a mixture of petroleum ether and diethyl ether as the eluent.[1]

General Procedure for the Synthesis of 2-(1H-pyrrol-2-yl)benzo[d]thiazole (Oxidation)
  • A solution of the amidoalkylation product (5 mmol) in 30 mL of dichloromethane is prepared.

  • o-Chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone) (5.5 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the solvent is removed in vacuo.

  • The residue is subjected to column chromatography on neutral alumina with a petroleum and diethyl ether mixture as the eluent to isolate the final product.[1]

Experimental Workflow

The logical flow of the experimental procedure, from starting materials to the final purified product, is outlined below.

G start Start reactants Mix Benzothiazole, Pyrrole, and Triethylamine in Diethyl Ether start->reactants cool Cool to 0°C reactants->cool add_chloroformate Add Alkyl Chloroformate (dropwise) cool->add_chloroformate stir_amidoalkylation Stir at 0°C for 1.5h add_chloroformate->stir_amidoalkylation filter Filter Precipitate stir_amidoalkylation->filter wash_dry Wash with Water & Dry over Na2SO4 filter->wash_dry evaporate1 Solvent Evaporation (in vacuo) wash_dry->evaporate1 chromatography1 Column Chromatography (Intermediate Purification) evaporate1->chromatography1 intermediate Isolated Intermediate chromatography1->intermediate dissolve Dissolve Intermediate in Dichloromethane intermediate->dissolve add_oxidant Add o-Chloranil dissolve->add_oxidant stir_oxidation Stir at Room Temp. for 2h add_oxidant->stir_oxidation evaporate2 Solvent Evaporation (in vacuo) stir_oxidation->evaporate2 chromatography2 Column Chromatography (Final Product Purification) evaporate2->chromatography2 final_product Final Product: 2-(1H-pyrrol-2-yl)benzo[d]thiazole chromatography2->final_product

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Cyclocondensation Reaction for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis of benzothiazoles, a crucial scaffold in medicinal chemistry and materials science. It details various cyclocondensation strategies, offering specific experimental protocols, comparative quantitative data, and mechanistic insights to aid in the research and development of novel benzothiazole derivatives.

Introduction: The Significance of the Benzothiazole Moiety

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This structural motif is present in a wide array of biologically active molecules and functional materials.[1][2] The unique electronic properties and the ability to engage in various intermolecular interactions make benzothiazoles a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] Consequently, the development of efficient and versatile synthetic routes to access this important heterocyclic system is a significant focus of chemical research. The most prevalent and versatile method for constructing the benzothiazole core is the cyclocondensation reaction, typically involving the reaction of 2-aminothiophenol with a suitable electrophilic partner.

Core Synthetic Strategies via Cyclocondensation

The cyclocondensation approach to benzothiazole synthesis is broadly centered on the reaction of 2-aminothiophenol with various carbonyl compounds or their equivalents. This section details the most significant variations of this strategy, including classical methods and modern advancements that offer improved efficiency, sustainability, and substrate scope.

Condensation of 2-Aminothiophenol with Aldehydes

The reaction between 2-aminothiophenol and aldehydes is one of the most direct and widely used methods for the synthesis of 2-substituted benzothiazoles. The general mechanism involves the initial formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole.

G cluster_0 Reaction Mechanism 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base + Aldehyde Aldehyde Aldehyde Cyclized_Intermediate Benzothiazoline Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Cyclized_Intermediate->Benzothiazole Oxidation Oxidant Oxidant Oxidant->Benzothiazole

Caption: General reaction pathway for benzothiazole synthesis.

Various catalysts and reaction conditions have been developed to promote this transformation, enhancing yields and reducing reaction times.

A simple and efficient catalyst-free method involves the direct condensation of 2-aminothiophenol with aromatic aldehydes under melt conditions.[4]

  • Reaction Setup: A mixture of 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) is placed in a round-bottom flask.

  • Reaction Conditions: The mixture is heated at 120 °C for a specified time (see table below), with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is washed with cold ethanol and then recrystallized from ethanol to afford the pure 2-arylbenzothiazole.

Aldehyde (R-CHO)ProductTime (h)Yield (%)
Benzaldehyde2-Phenylbenzothiazole295
4-Chlorobenzaldehyde2-(4-Chlorophenyl)benzothiazole298
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzothiazole396
4-Nitrobenzaldehyde2-(4-Nitrophenyl)benzothiazole198

Table 1: Synthesis of 2-arylbenzothiazoles via catalyst-free melt reaction.[4]

Modern Energy Input Methods: Microwave and Ultrasound Assistance

To accelerate reaction rates and often improve yields, modern energy sources like microwave irradiation and ultrasound have been successfully applied to benzothiazole synthesis. These methods often allow for shorter reaction times and can be performed under solvent-free conditions, aligning with the principles of green chemistry.

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules to dramatically reduce reaction times.[5]

A green approach utilizes glycerol as a biodegradable and high-boiling solvent under microwave irradiation.[3]

  • Reaction Setup: In a CEM-Discover microwave reactor tube, 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) are mixed in glycerol (2 mL).

  • Reaction Conditions: The mixture is irradiated at 180 W and 100 °C for 4-8 minutes.[5]

  • Work-up and Purification: After cooling, the reaction mixture is poured into water. The precipitated solid is filtered, washed with water, and then purified by recrystallization from ethanol.

AldehydeTime (min)Yield (%)
4-Hydroxybenzaldehyde496
4-Chlorobenzaldehyde494
4-Methylbenzaldehyde592
2-Nitrobenzaldehyde878

Table 2: Microwave-assisted synthesis of 2-substituted benzothiazoles in glycerol.[3][5]

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[6]

This method provides a simple, efficient, and environmentally friendly route to benzothiazoles.[6]

  • Reaction Setup: 2-aminothiophenol (3.00 mmol) is added to the benzaldehyde derivative (3.00 mmol) in a flask.

  • Reaction Conditions: The mixture is irradiated using an ultrasonic probe for 20 minutes at room temperature.

  • Work-up and Purification: The progress of the reaction is monitored by TLC. Upon completion, the solid product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure benzothiazole derivative.

AldehydeTime (min)Yield (%)
Benzaldehyde2083
4-Chlorobenzaldehyde2081
4-Hydroxybenzaldehyde2075
4-Nitrobenzaldehyde2065

Table 3: Ultrasound-assisted synthesis of 2-substituted benzothiazoles.[6]

Catalytic Approaches for Enhanced Efficiency

A wide variety of catalysts have been developed to improve the efficiency and selectivity of the cyclocondensation reaction for benzothiazole synthesis. These range from simple acids and bases to sophisticated nanoparticle and metal-based catalysts.

The use of a solid, recyclable catalyst simplifies product purification and reduces waste.[7]

This solvent-free method utilizes a recyclable heterogeneous catalyst for an efficient and green synthesis.[7]

  • Reaction Setup: A mixture of 2-aminothiophenol (2 mmol), an aldehyde (2 mmol), and sulfated tungstate (10 wt%) is placed in a flask.

  • Reaction Conditions: The mixture is sonicated at a frequency of 20 kHz and 35W power at room temperature for the time specified in Table 4.

  • Work-up and Purification: The reaction is monitored by TLC. After completion, the reaction mixture is washed with ethanol, and the solid catalyst is separated by filtration. The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from ethanol.

AldehydeTime (min)Yield (%)
Benzaldehyde2098
4-Chlorobenzaldehyde2596
4-Methoxybenzaldehyde2595
4-Nitrobenzaldehyde3094

Table 4: Sulfated tungstate catalyzed ultrasound-assisted synthesis of 2-substituted benzothiazoles.[7]

G cluster_workflow Experimental Workflow Start Start Mix Mix Reactants: 2-Aminothiophenol Aldehyde Sulfated Tungstate Start->Mix Sonicate Ultrasound Irradiation (20 kHz, 35W, RT) Mix->Sonicate Monitor Monitor by TLC Sonicate->Monitor Monitor->Sonicate Reaction Incomplete Workup Work-up: Wash with Ethanol Filter to recover catalyst Monitor->Workup Reaction Complete Purify Purification: Concentrate filtrate Recrystallize from Ethanol Workup->Purify End End Purify->End

Caption: Workflow for ultrasound-assisted synthesis.

An alternative to aldehydes, nitriles can also serve as the electrophilic partner in the presence of a suitable catalyst, such as a copper salt. This method is particularly useful for synthesizing benzothiazoles with substituents that might be incompatible with aldehyde-based routes.[8]

This protocol provides an efficient route to 2-substituted benzothiazoles from readily available nitriles.[8]

  • Reaction Setup: To a sealed tube are added 2-aminothiophenol (0.5 mmol), the nitrile (0.6 mmol), Cu(OAc)₂ (10 mol %), Et₃N (1.0 mmol), and ethanol (2 mL).

  • Reaction Conditions: The reaction mixture is stirred at 70 °C for 6 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired product.

NitrileProductYield (%)
Benzonitrile2-Phenylbenzothiazole86
4-Chlorobenzonitrile2-(4-Chlorophenyl)benzothiazole82
4-Methoxybenzonitrile2-(4-Methoxyphenyl)benzothiazole85
Acetonitrile2-Methylbenzothiazole75

Table 5: Copper-catalyzed synthesis of 2-substituted benzothiazoles from nitriles.[8]

G cluster_mechanism Plausible Catalytic Cycle Cu_II Cu(II) Coordination1 Coordination with 2-Aminothiophenol Cu_II->Coordination1 Intermediate_A Intermediate A Coordination1->Intermediate_A Forms Coordination2 Coordination with Nitrile Intermediate_A->Coordination2 Intermediate_B Intermediate B Coordination2->Intermediate_B Forms Nucleophilic_Attack Intramolecular Nucleophilic Attack Intermediate_B->Nucleophilic_Attack Intermediate_C Intermediate C Nucleophilic_Attack->Intermediate_C Forms Proton_Transfer Proton Transfer & Rearomatization Intermediate_C->Proton_Transfer Product 2-Substituted Benzothiazole Proton_Transfer->Product Releases Product->Cu_II Regenerates Catalyst

Caption: Proposed mechanism for copper-catalyzed synthesis.

Conclusion

The cyclocondensation reaction of 2-aminothiophenol remains a cornerstone for the synthesis of the benzothiazole scaffold. This guide has detailed several key methodologies, from traditional thermal methods to modern energy-assisted and catalytic approaches. The provided experimental protocols and comparative data tables are intended to serve as a practical resource for researchers in the field. The continued development of novel, more efficient, and sustainable methods for benzothiazole synthesis will undoubtedly facilitate the discovery of new therapeutic agents and advanced materials.

References

physical and chemical characteristics of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Characteristics of Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1] This scaffold is of immense interest in medicinal chemistry, materials science, and industrial applications due to its unique physicochemical properties and diverse biological activities.[2][3] Derivatives of benzothiazole are integral components of numerous marketed drugs, including the neuroprotective agent Riluzole and the diuretic Ethoxzolamide.[4][5] The versatility of the benzothiazole nucleus allows for a wide range of chemical modifications, which can significantly modulate the compound's pharmacological profile, making it a privileged structure in drug discovery.[3]

This guide provides a comprehensive overview of the core physical and chemical characteristics of benzothiazole and its derivatives. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of synthetic workflows and biological interactions.

Physical Characteristics

The physical properties of benzothiazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. Generally, they are crystalline solids with moderate to good solubility in organic solvents.[6] The parent compound, benzothiazole, is a colorless to pale yellow, slightly viscous liquid at room temperature.[7][8]

Table 1: Physical Properties of Benzothiazole (Parent Compound)

PropertyValueReferences
Molecular FormulaC₇H₅NS[1][9]
Molecular Weight135.19 g/mol [7][10]
AppearanceColorless to yellow, slightly viscous liquid[1][10]
Melting Point2 °C (275.15 K)[7][8][10]
Boiling Point227-228 °C[1][8][9]
Density1.246 g/cm³ at 20 °C[7][8]
logP2.01[8]
SolubilityLimited solubility in water; soluble in ethanol, ether, acetone, benzene, chloroform, and DMSO.[8][10]

Substitutions on the benzothiazole core significantly alter these properties. For instance, the introduction of polar groups can increase water solubility, while larger, nonpolar moieties tend to increase the melting point and lipophilicity.

Table 2: Physical and Spectral Data of Selected Benzothiazole Derivatives

CompoundYield (%)Melting Point (°C)Key IR Data (KBr, cm⁻¹)Key ¹H NMR Data (DMSO-d₆, δ ppm)Reference
N'-(2-(benzo[d]thiazol-2-yl)-2-(2-arylhydrazono)acetyl)-4-arylsulfonohydrazide (19a)85246-248.63438 (NH), 1633 (C=O)10.02 (br, 1H, NH), 10.58 (br, 1H, NH), 14.84 (br, 1H, NH), 7.17-8.28 (m, Ar-H)[11]
4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c)70239-2413432 (NH), 1629 (C=O)7.05-7.94 (m, Ar-H)[11]
N-(2-(benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)-4-methylbenzenesulfonohydrazide (14a)60195-196.53439 (NH), 1654 (C=O)10.15 (br, 1H, NH), 10.70 (br, 1H, NH), 2.37 (s, 3H, CH₃), 2.38 (s, 3H, CH₃)[11]
2-[2,4-bis(p-chloroanilino)thiazol-5-oyl]benzothiazole (3b)70265-2673441, 3133 (NH), 1640 (C=O)8.25 (s, 1H), 7.95 (s, 1H), 7.20-7.44 (m, 10H)[12]
2-[2,4-bis(p-methylanilino)thiazol-5-oyl]benzothiazole (3f)70248-2503382, 3137 (NH), 1613 (C=O)7.27-7.40 (m, Ar-H), 3.63-3.68 (m, 2H), 3.29-3.36 (m, 1H)[12]

Chemical Characteristics and Reactivity

Benzothiazole is an aromatic heterocyclic compound that is considered a weak base.[1][2] The structure-activity relationship (SAR) studies reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity.[2][13]

The synthesis of the benzothiazole core often involves the condensation of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or ketones.[1] This reaction forms the thiazole portion of the bicyclic system.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_core Core Structure cluster_modification Derivatization cluster_final Final Products start1 2-Aminothiophenol reaction Condensation Reaction (e.g., Jacobson Method) start1->reaction start2 Carboxylic Acids, Aldehydes, Ketones, etc. start2->reaction core Benzothiazole Scaffold reaction->core mod Substitution Reactions (at C2, C6, etc.) core->mod final_product Bioactive Benzothiazole Derivatives mod->final_product

General synthetic pathway for benzothiazole derivatives.

Experimental Protocols for Characterization

Accurate characterization of newly synthesized benzothiazole derivatives is crucial for confirming their structure and purity. Standard analytical techniques include spectroscopy (NMR, IR), mass spectrometry, and chromatography.

Methodology: Synthesis of N-(2-(benzo[d]thiazol-2-yl)-3-arylacryloyl)-4-methylbenzenesulfonohydrazide (General Protocol)

A common synthetic route involves the reaction of an appropriate benzothiazole intermediate with substituted aldehydes.[11]

  • Reaction Setup: A solution of para-substituted benzaldehyde (10 mmol) is prepared in ethanol (30 mL) containing a catalytic amount of piperidine (1 mL).

  • Addition of Reagents: N-(2-(benzo[d]thiazole-2-yl)acetyl)-4-methylsulfonohydrazide (10 mmol) is added to the stirred solution.

  • Reflux: The reaction mixture is heated to reflux and maintained for approximately 4 hours.

  • Work-up: After cooling to room temperature, the mixture is poured into water and neutralized with HCl.

  • Purification: The resulting precipitate is collected by filtration, washed with hot ethanol, dried, and recrystallized from ethanol to yield the final product.[11]

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: The proton NMR spectrum provides information about the number of different types of protons and their local chemical environment. For a typical benzothiazole derivative, aromatic protons of the benzothiazole ring appear as characteristic multiplets in the range of δ 7.0-8.5 ppm.[11] Protons of substituent groups will have distinct chemical shifts (e.g., CH₃ protons around δ 2.3-2.5 ppm; NH protons can be broad and appear downfield, often > δ 10.0 ppm).[11]

  • ¹³C NMR Analysis: The carbon NMR spectrum identifies the different carbon environments. Aromatic carbons of the benzothiazole core typically resonate between δ 115-155 ppm. The C=O carbon of an amide or ketone substituent will appear significantly downfield, often in the range of δ 160-170 ppm.[11]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Analysis: The pellet is placed in an IR spectrometer. Characteristic absorption bands for benzothiazole derivatives include:

    • N-H stretching: ~3400-3300 cm⁻¹ (for amino or amide groups)

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹

    • C=O stretching (carbonyl): ~1630-1680 cm⁻¹

    • C=N stretching (thiazole ring): ~1600-1500 cm⁻¹[14]

Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern of the compound.

  • Method: Techniques like Electrospray Ionization (ESI) are commonly used.

  • Analysis: The mass spectrum will show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of the compound, confirming its identity.[12]

High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the synthesized compounds.[15]

  • Method: A reversed-phase C18 column is often used with a mobile phase gradient, such as acetonitrile and water.[16]

  • Analysis: The sample is injected, and detection is typically performed using a UV detector. A pure compound will ideally show a single, sharp peak in the chromatogram.

G cluster_characterization Structural Characterization & Purity Analysis synthesis Synthesized Crude Product purification Purification (Recrystallization / Column Chromatography) synthesis->purification pure_product Pure Benzothiazole Derivative purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms hplc HPLC pure_product->hplc mp Melting Point pure_product->mp final Confirmed Structure & Purity nmr->final ir->final ms->final hplc->final mp->final

Experimental workflow for characterization of benzothiazole derivatives.

Biological Activity and Signaling Pathways

Benzothiazole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[17][18] Their mechanism of action often involves the modulation of key cellular signaling pathways. For example, certain benzothiazole compounds have been shown to exert their anti-tumor and anti-inflammatory effects by inhibiting critical protein kinases in pathways such as the PI3K/AKT and MAPK/ERK pathways.[17]

G cluster_outcome Cellular Response bzt Benzothiazole Derivative (B7) akt AKT Pathway bzt->akt erk ERK Pathway bzt->erk outcome Reduced Proliferation & Inflammation akt->outcome Inhibition of Downstream Targets erk->outcome Inhibition of Downstream Targets

Inhibition of AKT and ERK signaling by a benzothiazole derivative.

Conclusion

The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutic agents. Its physical and chemical characteristics can be finely tuned through targeted substitutions, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its properties, combined with rigorous experimental characterization using NMR, IR, and MS, is essential for the successful development of new benzothiazole-based drugs and materials.

References

Methodological & Application

Application Notes and Protocols for 2-(1H-pyrrol-3-yl)benzo[d]thiazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 2-(1H-pyrrol-3-yl)benzo[d]thiazole is a novel investigational agent. The following application notes and protocols are based on the established anticancer properties of closely related pyrrole-benzothiazole derivatives and provide a predictive framework for its potential use in anticancer research.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fusion of a benzene ring and a thiazole ring forms the core benzothiazole scaffold, which is present in several clinically approved drugs. In the context of oncology, derivatives of benzothiazole have been shown to exert their effects through various mechanisms, such as the inhibition of crucial enzymes like carbonic anhydrase, modulation of signaling pathways including EGFR, and induction of apoptosis.[1][3]

The incorporation of a pyrrole moiety into the benzothiazole scaffold is a promising strategy in the design of new anticancer agents. Pyrrole derivatives themselves are known to possess significant biological activities, including anticancer properties, often by inhibiting tubulin polymerization or other cellular processes.[4][5] The combination of these two pharmacophores in a single molecule, such as this compound, is hypothesized to result in compounds with enhanced potency and novel mechanisms of action.

Hypothesized Mechanism of Action

Based on studies of analogous compounds, this compound is postulated to exert its anticancer effects through a multi-targeted approach. The planar benzothiazole ring system can intercalate into DNA, while the pyrrole group may be involved in interactions with various protein targets.[6] Potential mechanisms include:

  • Inhibition of Tyrosine Kinases: Many 2-substituted benzothiazole derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, leading to the downregulation of pro-survival signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[3]

  • Induction of Apoptosis: The compound may trigger programmed cell death by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. This is often associated with an increase in the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins.[3]

  • DNA Intercalation and Damage: Some benzothiazole-containing compounds have been shown to induce DNA interstrand cross-linking, leading to cell cycle arrest and apoptosis.[6]

  • Tubulin Polymerization Inhibition: Pyrrole-containing compounds have been identified as inhibitors of tubulin polymerization, a mechanism shared by several successful anticancer drugs.[5]

Below is a diagram illustrating the potential signaling pathways affected by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrial Apoptosis EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Bax Bax Mito Mitochondrion Bax->Mito CytC Cytochrome C Mito->CytC Caspases Caspases CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound This compound Compound->EGFR Inhibition Compound->Bax Activation G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product A 2-Aminothiophenol C DMSO, 120°C, 3h A->C B Pyrrole-3-carboxaldehyde B->C D Precipitation in ice water C->D E Filtration D->E F Recrystallization from Ethanol E->F G This compound F->G G cluster_results Cell Populations Start Cancer Cell Culture Treat Treat with This compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Viable Viable (Annexin V-, PI-) Analyze->Viable Early Early Apoptotic (Annexin V+, PI-) Analyze->Early Late Late Apoptotic/Necrotic (Annexin V+, PI+) Analyze->Late

References

Application Notes and Protocols for Evaluating the Biological Activity of 2-(1H-pyrrol-3-yl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(1H-pyrrol-3-yl)benzo[d]thiazole scaffold represents a promising heterocyclic structure in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document provides detailed protocols for the preliminary evaluation of the biological activities of this compound and its analogs. The following sections outline the experimental procedures for assessing its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

I. Anticancer Activity Evaluation

The antiproliferative effects of this compound can be determined by evaluating its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon))[4][5][6]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

The following table summarizes representative IC50 values for benzothiazole derivatives against various cancer cell lines, providing a reference for expected outcomes.

Compound/DerivativeMCF-7 (µM)HepG2 (µM)HCT-116 (µM)Reference
Pyrrolo[2,1-b][4][7]benzothiazole derivative 9a>50>50>50[4]
Pyrrolo[2,1-b][4][7]benzothiazole derivative 9d28.1 ± 1.931.4 ± 2.535.2 ± 2.8[4]
Benzothiazole-piperazine derivative 1h1.52.13.4[5]
Benzothiazole-piperazine derivative 1j1.82.53.9[5]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Results A Prepare Microbial Inoculum C Add Compound and Inoculum to 96-well Plate A->C B Serial Dilution of Test Compound B->C D Incubate at Appropriate Temperature and Time C->D E Visually Inspect for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Enzymatic Pathways cluster_response Physiological Response Stimulus Cell Membrane Perturbation Phospholipids Phospholipids Stimulus->Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/COX-2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation

References

Application Notes and Protocols: 2-(1H-pyrrol-3-yl)benzo[d]thiazole as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-(1H-pyrrol-3-yl)benzo[d]thiazole and its analogs as fluorescent markers in biological research and drug development. While specific photophysical data for the 2-(1H-pyrrol-3-yl) isomer is limited in current literature, this guide leverages data from the closely related and more extensively studied 2-(1H-pyrrol-2-yl)benzo[d]thiazole and other benzothiazole derivatives to provide a comprehensive overview of potential applications, experimental procedures, and expected outcomes. The benzothiazole core, coupled with a pyrrole moiety, forms a versatile fluorophore with potential applications in cellular imaging, protein binding assays, and the study of signaling pathways.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds known for their diverse biological activities and unique photophysical properties. Their rigid structure and extended π-conjugation system make them excellent candidates for the development of fluorescent probes. The incorporation of a pyrrole ring can further modulate the electronic and photophysical characteristics of the benzothiazole core, offering opportunities for fine-tuning excitation and emission wavelengths. These probes are valuable tools for visualizing cellular components, tracking biological processes, and screening for therapeutic agents. This document will focus on the potential use of this compound as a fluorescent marker, drawing parallels from its better-characterized isomers and related compounds.

Photophysical Properties

The photophysical properties of this compound are not extensively documented. However, by examining related benzothiazole-based fluorophores, we can infer its likely characteristics. The fluorescence of these compounds often arises from mechanisms such as excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). The following table summarizes the photophysical data for 2-(1H-pyrrol-2-yl)benzo[d]thiazole and other relevant benzothiazole derivatives to provide a comparative reference.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
2-(1H-pyrrol-2-yl)benzo[d]thiazole~370-390~450-500Not ReportedDioxane[1]
Thienylpyrrolyl-benzothiazole (6a)377.5Not ReportedNot ReportedDioxane[1]
Thienylpyrrolyl-benzothiazole (6d)390.0Not ReportedNot ReportedDioxane[1]
BzT-OH420520HighPBS (pH > 8.0)[2]
BzT-OAcNot Reported4740.21PBS (pH 7.4)[2]
Green-emitting probe 1 (for biothiols)413530Not ReportedPBS (pH 7.4)[3]
BT-BO (for H2O2)Not Reported604Not ReportedNot Reported[4]

Synthesis Protocols

General Synthesis of 2-(pyrrol-2-yl)benzo[d]thiazole

A reported method for the synthesis of the 2-yl isomer involves a multicomponent reaction followed by oxidation. This can potentially be adapted by using a 3-substituted pyrrole precursor.

Materials:

  • Benzothiazole

  • Alkyl chloroformate (e.g., methyl chloroformate)

  • Pyrrole

  • Triethylamine

  • Dichloromethane (DCM)

  • o-Chloranil

  • Neutral alumina for column chromatography

  • Petroleum ether and diethyl ether for elution

Procedure:

  • Amidoalkylation: To a solution of benzothiazole (1 mmol) in dichloromethane (5 mL), add alkyl chloroformate (1 mmol) and pyrrole (1 mmol). The reaction is carried out in the presence of triethylamine as an HCl acceptor. The mixture is stirred at room temperature for a specified time (e.g., 2 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on neutral alumina using a mixture of petroleum ether and diethyl ether as the eluent to yield the intermediate product.

  • Oxidation: The purified intermediate is then oxidized using o-chloranil at room temperature for approximately 2 hours to yield 2-(1H-pyrrol-2-yl)benzo[d]thiazole.[5]

  • Final Purification: The final product is purified by column chromatography.

Experimental Protocols: Cellular Imaging

Benzothiazole-based fluorescent probes are widely used for cellular imaging due to their good cell permeability and low cytotoxicity.[2][3] The following is a general protocol for staining and imaging live cells.

Materials:

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Live-cell imaging dish or chambered coverglass

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture: Plate cells (e.g., HeLa, A549) on a live-cell imaging dish or chambered coverglass and culture in complete medium (containing FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free cell culture medium or PBS to the final desired concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the probe solution.

    • Wash the cells two to three times with warm PBS or serum-free medium to remove any unbound probe.

  • Imaging:

    • Add fresh, warm imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a confocal or fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe. Based on related compounds, excitation would likely be in the range of 370-420 nm and emission in the range of 450-550 nm.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing a fluorescent marker for cellular imaging.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Cell Culture C Incubate Cells with Probe A->C B Prepare Probe Solution B->C D Wash to Remove Unbound Probe C->D E Fluorescence Microscopy D->E F Image Analysis E->F G Data Interpretation F->G

General workflow for cellular imaging.
Potential Signaling Pathway for Investigation

Benzothiazole-based fluorescent probes can be designed to monitor specific cellular activities, such as protein kinase activity.[6][7][8][9][10] A hypothetical probe based on this compound could be functionalized to act as a substrate for a specific kinase. Upon phosphorylation, the probe's fluorescence properties would change, allowing for real-time monitoring of kinase activity.

G cluster_pathway Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Probe Fluorescent Probe (Substrate) Kinase_B->Probe Phosphorylation Response Cellular Response Kinase_B->Response Phospho_Probe Phosphorylated Probe (Fluorescent) Probe->Phospho_Probe ATP ATP ADP ADP

Hypothetical kinase activity monitoring.

Applications in Drug Development

The unique properties of benzothiazole-based fluorescent probes make them valuable in various stages of drug development:

  • High-Throughput Screening (HTS): Fluorescent assays using these probes can be developed to screen large compound libraries for potential inhibitors or activators of specific enzymes, such as kinases.

  • Target Validation: These probes can be used in cellular imaging to confirm the engagement of a drug candidate with its intended target within a cellular context.

  • Mechanism of Action Studies: By monitoring changes in fluorescence in response to a drug, researchers can gain insights into the drug's mechanism of action and its effects on cellular signaling pathways.

  • Biomarker Detection: Benzothiazole derivatives have been developed as probes for detecting biomarkers such as β-amyloid and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases.[11][12]

Conclusion

While direct experimental data for this compound as a fluorescent marker is currently scarce, the information available for its isomers and other benzothiazole derivatives strongly suggests its potential as a valuable tool in biological research and drug discovery. The protocols and data presented here provide a solid foundation for researchers to begin exploring the applications of this and related compounds. Further characterization of the photophysical properties of the 3-yl isomer is warranted to fully unlock its potential as a specific and sensitive fluorescent probe.

References

In Vitro Evaluation of 2-Substituted Benzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-substituted benzothiazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections summarize key quantitative data, outline detailed experimental methodologies, and provide visual representations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro biological activities of various 2-substituted benzothiazole derivatives as reported in recent literature.

Table 1: Anticancer Activity of 2-Substituted Benzothiazole Derivatives (IC50 values in µM)
Compound IDLung Cancer (H1299)Liver Cancer (HepG2)Breast Cancer (MCF7)Pancreatic Cancer (PANC-1)Reference Drug
Benzylidine derivatives (6a-g) Moderate ActivityPromising ActivityPromising ActivityNot ReportedDoxorubicin[1]
Compound 4a Not ReportedNot ReportedNot Reported27 ± 0.24Gemcitabine (52 ± 0.72)[2]
Compound 4b Not ReportedNot ReportedNot Reported35 ± 0.51Gemcitabine (52 ± 0.72)[2]
Compound 4e Not ReportedNot Reported6.11Not ReportedSorafenib[3]
Compound 8a Not ReportedNot Reported10.86Not ReportedSorafenib[3]

Note: "Promising Activity" and "Moderate Activity" are as described in the source literature, where specific IC50 values were not provided in the abstract.[1][4][5]

Table 2: Antimicrobial Activity of 2-Substituted Benzothiazole Derivatives
Compound IDTarget MicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference Drug
Compound B4 (6-fluoro) Various bacteria and fungi17.1 - 18.51.1 - 1.5Not Specified[6][7]
Compounds 3b, 3d, 3g, 3h Gram-positive & Gram-negative bacteriaBroad spectrum activityNot SpecifiedCiprofloxacin[8]
Compounds 5a, 5c E. coli, B. licheniformisNot Specified0.027 - 0.060Not Specified[9]
Compound 6 B. cereus, S. aureusNot Specified0.031Not Specified[9]
Compounds 4b, 4c, 4d, 4f Bacteria and fungiStrong inhibition3.90 - 15.63Streptomycin, Fluconazole[10]
Compound 16c S. aureusNot Specified0.025 mMAmpicillin, Sulfadiazine[11]
Table 3: Enzyme Inhibition Activity of 2-Substituted Benzothiazole Derivatives
Compound IDTarget EnzymeIC50 / KiReference Drug
Compound 4a VEGFR-291 nMSorafenib (53 nM)[3]
Compound 4f Acetylcholinesterase (AChE)23.4 ± 1.1 nMDonepezil, Tacrine[12][13]
Compound 4f Monoamine Oxidase B (MAO-B)40.3 ± 1.7 nMSelegiline[13]
Compound 3s Histamine H3 ReceptorKi = 0.036 µMNot Specified[14]
Compound 3s Acetylcholinesterase (AChE)6.7 µMNot Specified[14]
Compound 3s Butyrylcholinesterase (BuChE)2.35 µMNot Specified[14]
Compound 3s Monoamine Oxidase B (MAO-B)1.6 µMNot Specified[14]
Compound 16b Dihydropteroate Synthase (DHPS)7.85 µg/mLSulfadiazine[11]

Experimental Protocols

This section provides detailed protocols for key in vitro assays used in the evaluation of 2-substituted benzothiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • 2-substituted benzothiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, PANC-1)[2][16]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)[17]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[18][19]

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17][20] Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.

Antimicrobial Susceptibility Testing

a) Disc Diffusion Method

This method is used to assess the antimicrobial activity of the compounds by measuring the zone of inhibition.[8][21]

Materials:

  • 2-substituted benzothiazole derivatives

  • Bacterial and/or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile filter paper discs

  • Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole)[8][10]

  • DMSO (as a solvent for the compounds)

Protocol:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the benzothiazole derivative solution (dissolved in DMSO). Place the discs on the inoculated agar surface.

  • Controls: Place a disc impregnated with the solvent (DMSO) as a negative control and a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Materials:

  • 2-substituted benzothiazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • 96-well microtiter plates

  • Standard antibiotics

Protocol:

  • Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivatives in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory effect of benzothiazole derivatives on specific enzymes (e.g., kinases, cholinesterases).[3][12]

Materials:

  • 2-substituted benzothiazole derivatives

  • Target enzyme (e.g., VEGFR-2, AChE)[3][14]

  • Enzyme substrate

  • Assay buffer

  • Detection reagent

  • 96-well plate (black or clear, depending on the detection method)

  • Microplate reader (absorbance, fluorescence, or luminescence)

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and benzothiazole derivatives in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the benzothiazole derivative at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways implicated in the anticancer activity of 2-substituted benzothiazole derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of 2-Substituted Benzothiazole Derivatives start->synthesis purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and in vitro evaluation of 2-substituted benzothiazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR JAK JAK EGFR->JAK PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole 2-Substituted Benzothiazole Derivatives Benzothiazole->EGFR Inhibition Benzothiazole->JAK Inhibition Benzothiazole->STAT3 Inhibition Benzothiazole->AKT Inhibition Benzothiazole->mTOR Inhibition Benzothiazole->ERK Inhibition

Caption: Inhibition of key cancer signaling pathways by 2-substituted benzothiazole derivatives.[16]

apoptosis_pathway Benzothiazole 2-Substituted Benzothiazole Derivatives ROS Increased Reactive Oxygen Species (ROS) Benzothiazole->ROS MitoPotential Disruption of Mitochondrial Membrane Potential Benzothiazole->MitoPotential Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulation BclxL Bcl-xL (Anti-apoptotic) Benzothiazole->BclxL Downregulation CellCycleArrest Cell Cycle Arrest (Sub-G1 Phase) Benzothiazole->CellCycleArrest ROS->MitoPotential Apoptosis Apoptosis (Cell Death) MitoPotential->Apoptosis Bax->Apoptosis BclxL->Apoptosis

Caption: Induction of apoptosis by 2-substituted benzothiazole derivatives in cancer cells.[16]

References

Application Notes and Protocols for Molecular Docking Studies of 2-(1H-pyrrol-3-yl)benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on 2-(1H-pyrrol-3-yl)benzo[d]thiazole and its derivatives. This class of compounds holds significant promise in drug discovery due to the versatile pharmacological activities of the benzothiazole scaffold.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5] This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Applications of Molecular Docking for this compound Derivatives

Molecular docking studies of this compound derivatives can be applied to a wide range of therapeutic areas, given the diverse biological activities associated with the benzothiazole core. These include:

  • Antimicrobial Drug Discovery: Benzothiazole derivatives have shown potent antibacterial and antifungal activities.[6][7][8][9] Docking studies can elucidate their interactions with key microbial enzymes, such as Dihydropteroate Synthase (DHPS) or Dihydroorotase, aiding in the development of new anti-infective agents.[6][8][9][10]

  • Anticancer Agent Development: The benzothiazole nucleus is a common feature in compounds with antitumor properties.[4][11] Molecular docking can be used to investigate their binding to cancer-related targets like protein kinases (e.g., p56lck, VEGFR-2) or enzymes involved in cell cycle regulation.[4][11]

  • Neurodegenerative Disease Research: Derivatives of benzothiazole have been explored as inhibitors of enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[12][13] Docking can reveal the binding modes of these compounds within the active sites of these enzymes.[12][13]

  • Enzyme Inhibition Studies: The pyrrolylbenzothiazole scaffold has been investigated for its inhibitory activity against various enzymes, including aldose reductase.[14][15] Docking simulations can predict binding affinities and guide the synthesis of more effective enzyme inhibitors.

Experimental Protocols for Molecular Docking

This section outlines a detailed protocol for performing a molecular docking study of a this compound derivative.

Software and Hardware Requirements

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions. Commonly used software includes:

  • AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.

  • Schrödinger Suite (Glide): A comprehensive commercial package for drug discovery, offering high-precision docking.[4]

  • PyRx: A virtual screening tool that incorporates AutoDock Vina and other functionalities.[16]

  • Discovery Studio: A suite of life sciences software with tools for protein modeling and ligand-protein interaction analysis.

  • PyMOL or Chimera: Molecular visualization systems for preparing molecules and analyzing docking results.

A high-performance computer or a computing cluster is recommended for handling the computational demands of docking multiple ligands or performing complex simulations.

Step-by-Step Molecular Docking Protocol

Step 1: Ligand Preparation

  • Sketch the Ligand: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the preparation tools within docking software suites.

  • Assign Charges and Atom Types: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types to the ligand.

  • Save in a Docking-Compatible Format: Save the prepared ligand structure in a suitable format, such as PDBQT for AutoDock.

Step 2: Protein Preparation

  • Retrieve Protein Structure: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein structure.

    • Repair any missing residues or atoms using protein modeling tools.

    • Assign partial charges and atom types to the protein atoms.

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

  • Generate the Grid Box: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.

Step 3: Molecular Docking Simulation

  • Configure Docking Parameters: Set the parameters for the docking simulation, such as the exhaustiveness of the search (for AutoDock Vina) and the number of binding modes to generate.

  • Run the Docking Job: Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

Step 4: Analysis of Docking Results

  • Examine Binding Poses: Visualize the predicted binding poses of the ligand within the protein's active site using molecular graphics software.

  • Analyze Interactions: Identify and analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Evaluate Binding Affinity: The docking software will provide a binding energy or docking score for each pose, which is an estimate of the binding affinity. Lower binding energies generally indicate more favorable binding.

  • Compare with Experimental Data: If available, compare the docking results with experimental data (e.g., IC50 values, Ki) to validate the docking protocol.

Data Presentation

Quantitative data from molecular docking studies and related in vitro assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Enzyme Inhibition Data for Benzothiazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 16bDHPS7.85 µg/mL[8][10]
Sulfadiazine (Standard)DHPS7.13 µg/mL[8][10]
Compound 3E. coli dihydroorotase- (Specific activity reduced to 45 nmol/min/mg protein)[6][9]
Compound 4E. coli dihydroorotase- (Specific activity reduced to 60 nmol/min/mg protein)[6][9]
Compound 4fAcetylcholinesterase (AChE)0.0234[12][13]
Compound 4mAcetylcholinesterase (AChE)0.0278[12]
Compound 4fMonoamine Oxidase B (MAO-B)0.0403[12][13]
Compound 5bVEGFR-20.21[11]
Sorafenib (Reference)VEGFR-20.30[11]
Compound 5bA-498 cell line4.26[11]
Compound 6gHepG2 cell line8.33[11]
Compound 13Tyrosinase8.6[17]
Kojic acid (Standard)Tyrosinase17.8[17]

Table 2: Molecular Docking Scores of Benzothiazole Derivatives

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesSoftware UsedReference
Compound 16a-cDHPS (3TYE)Not SpecifiedLys220Not Specified[8][10]
Benzothiazole derivativesDihydroorotaseNot SpecifiedLEU222, ASN44Not Specified[6][9]
Compound 4fAChENot SpecifiedNot SpecifiedNot Specified[12][13]
Compound 4fMAO-BNot SpecifiedFlavin adenine dinucleotide (FAD)Not Specified[12][13]
Azetidinone derivativesAChE (7D9O)Not SpecifiedNot SpecifiedAutoDock 4.2[5]
Benzothiazole-thiazole hybridsp56lck (1QPC)Not SpecifiedNot SpecifiedGLIDE (Schrödinger)[4]

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships in molecular docking studies.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (PDB Retrieval, Cleaning) protein_prep->grid_gen docking Molecular Docking Simulation grid_gen->docking results Analysis of Docking Results (Binding Poses, Scores) docking->results visualization Visualization of Interactions (Hydrogen Bonds, Hydrophobic) results->visualization sar Structure-Activity Relationship (SAR) and Lead Optimization visualization->sar

Caption: A generalized workflow for molecular docking studies.

This comprehensive guide provides a solid foundation for researchers to embark on molecular docking studies of this compound and its analogs, facilitating the discovery and development of novel therapeutic agents.

References

Application Notes: 2-(1H-pyrrol-3-yl)benzo[d]thiazole as a Novel Organic Semiconductor for Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.

Introduction: The exploration of novel π-conjugated molecules is a cornerstone of advancing organic electronics. Pyrrole-based materials are recognized for their excellent electron-donating properties, making them attractive components for organic semiconductors.[1] When coupled with an electron-accepting unit, such as a benzothiazole derivative, the resulting donor-acceptor (D-A) structure can lead to favorable electronic properties for charge transport.

This document provides prospective application notes and protocols for the investigation of 2-(1H-pyrrol-3-yl)benzo[d]thiazole as a potential p-type semiconductor in Organic Field-Effect Transistors (OFETs). To date, the specific application of this compound in OFETs has not been reported in scientific literature. Therefore, the following protocols are based on established methodologies for the synthesis, fabrication, and characterization of related pyrrole- and benzothiazole-containing organic semiconductors.[2][3]

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known methodologies for similar compounds, such as the synthesis of its 2-yl isomer.[3] A common approach involves the condensation reaction between an appropriate pyrrole derivative and 2-aminothiophenol or a related precursor.

Experimental Protocol: Proposed Synthesis

  • Reaction Setup: A solution of 1H-pyrrole-3-carbaldehyde (1 equivalent) and 2-aminothiophenol (1 equivalent) is prepared in an appropriate solvent such as ethanol or toluene.

  • Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidation: Upon completion of the initial condensation, an oxidizing agent (e.g., o-chloranil or exposure to air) may be required to facilitate the cyclization and aromatization to form the benzothiazole ring.

  • Purification: The crude product is cooled, and the resulting precipitate is collected by filtration. The solid is then purified by column chromatography on silica gel using a suitable eluent system (e.g., mixtures of petroleum ether and ethyl acetate) to yield pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

reagents 1H-pyrrole-3-carbaldehyde + 2-aminothiophenol solvent Ethanol or Toluene reagents->solvent Dissolve reflux Reflux under N2 solvent->reflux Heat oxidation Oxidation (e.g., o-chloranil or air) reflux->oxidation After condensation workup Cooling and Filtration oxidation->workup After reaction purification Column Chromatography workup->purification product This compound purification->product characterization Characterization (NMR, MS) product->characterization sub Si/SiO2 Substrate Cleaning sam OTS Surface Treatment sub->sam spin Spin-Coating of Semiconductor Solution sam->spin anneal Thermal Annealing spin->anneal char Device Characterization anneal->char

References

Synthesis of Benzothiazole-Pyrrolobenzodiazepine Conjugates: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of benzothiazole-pyrrolobenzodiazepine (BT-PBD) conjugates, a class of compounds with significant potential in anticancer drug discovery. These conjugates combine the DNA-binding properties of the pyrrolobenzodiazepine (PBD) core with the diverse biological activities of the benzothiazole moiety, leading to potent cytotoxic agents.

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating agents that bind to the minor groove of DNA.[1] Their covalent binding to DNA can interfere with cellular processes like replication and transcription, leading to cell cycle arrest and apoptosis.[1][2] Benzothiazoles are heterocyclic compounds known for a wide range of pharmacological activities, including anticancer properties.[3][4] The conjugation of these two pharmacophores has been shown to enhance the DNA-binding affinity and cytotoxic potential of the resulting hybrid molecules.[1] This application note details the synthetic strategies, experimental protocols, and biological evaluation of BT-PBD conjugates.

Synthetic Strategy Overview

The general synthetic strategy for BT-PBD conjugates involves a convergent approach. This entails the separate synthesis of the benzothiazole and pyrrolobenzodiazepine moieties, followed by their coupling via a suitable linker.

A common route for the synthesis of the benzothiazole component, specifically 2-(4-aminophenyl)benzothiazole, involves the condensation of 2-aminothiophenol with 4-nitrobenzoyl chloride, followed by reduction of the nitro group.[5] The PBD core, often a C8-hydroxy substituted derivative of DC-81, can be synthesized from commercially available starting materials through a multi-step process.[6] The final step is the coupling of the two fragments, typically through an ether or amide linkage at the C8 position of the PBD ring.[1][6]

Experimental Protocols

Synthesis of 2-(4-Nitrophenyl)benzothiazole

This protocol describes the synthesis of a key benzothiazole intermediate.

Materials:

  • 2-Aminothiophenol

  • 4-Nitrobenzoyl chloride

  • Pyridine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve 2-aminothiophenol in pyridine and cool the solution in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride in pyridine to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-nitrophenyl)benzothiazole.

Synthesis of 2-(4-Aminophenyl)benzothiazole

Materials:

  • 2-(4-Nitrophenyl)benzothiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend 2-(4-nitrophenyl)benzothiazole in ethanol.

  • Add tin(II) chloride dihydrate in portions to the suspension with vigorous stirring.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-aminophenyl)benzothiazole.

Synthesis of C8-Hydroxy Pyrrolobenzodiazepine (DC-81 Precursor)

The synthesis of the C8-hydroxy PBD core is a multi-step process that is typically initiated from substituted anilines and involves the formation of the tricyclic PBD ring system. A detailed procedure can be found in the literature.[6] For the purpose of this protocol, we will assume the availability of a suitable C8-functionalized PBD precursor with a leaving group for the subsequent coupling step.

Coupling of Benzothiazole and Pyrrolobenzodiazepine Moieties

This protocol describes the final conjugation step.

Materials:

  • 2-(4-Aminophenyl)benzothiazole

  • C8-bromoalkyl-pyrrolobenzodiazepine derivative

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 2-(4-aminophenyl)benzothiazole in DMF, add potassium carbonate.

  • Add the C8-bromoalkyl-pyrrolobenzodiazepine derivative to the mixture.

  • Stir the reaction mixture at 60-70 °C for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude conjugate by column chromatography on silica gel to obtain the final benzothiazole-pyrrolobenzodiazepine conjugate.

Data Presentation

The following tables summarize the quantitative data for representative BT-PBD conjugates.

Table 1: Reaction Yields for Key Synthetic Steps

StepProductTypical Yield (%)
Synthesis of 2-(4-nitrophenyl)benzothiazole2-(4-Nitrophenyl)benzothiazole85-95
Reduction of nitro group2-(4-Aminophenyl)benzothiazole80-90
Coupling ReactionBenzothiazole-Pyrrolobenzodiazepine Conjugate50-70

Table 2: In Vitro Cytotoxicity of Benzothiazole-Pyrrolobenzodiazepine Conjugates

CompoundCell LineIC₅₀ (µM)Reference
17d A375 (Melanoma)Sub-micromolar[1]
11l A549 (Lung)1.05 - 36.49[2]
9a MCF-7 (Breast)Nanomolar[3]
9c Ovarian, Lung, Renal Cell LinesPotent[3]
11 PC-3 (Prostate)0.6[7]
11 THP-1 (Leukemia)3.0[7]
11 Caco-2 (Colon)9.9[7]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_benzothiazole Benzothiazole Synthesis cluster_pbd PBD Synthesis 2-Aminothiophenol 2-Aminothiophenol Step_1 Condensation 2-Aminothiophenol->Step_1 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->Step_1 2-(4-Nitrophenyl)benzothiazole 2-(4-Nitrophenyl)benzothiazole Step_1->2-(4-Nitrophenyl)benzothiazole Step_2 Reduction 2-(4-Nitrophenyl)benzothiazole->Step_2 2-(4-Aminophenyl)benzothiazole 2-(4-Aminophenyl)benzothiazole Step_2->2-(4-Aminophenyl)benzothiazole Coupling Coupling Reaction 2-(4-Aminophenyl)benzothiazole->Coupling PBD_Precursors PBD Precursors PBD_Core_Synthesis Multi-step Synthesis PBD_Precursors->PBD_Core_Synthesis C8-Functionalized_PBD C8-Functionalized PBD PBD_Core_Synthesis->C8-Functionalized_PBD C8-Functionalized_PBD->Coupling Final_Conjugate Benzothiazole-PBD Conjugate Coupling->Final_Conjugate Mechanism_of_Action cluster_cell Cancer Cell BT-PBD_Conjugate BT-PBD Conjugate Cell_Membrane Cell Membrane DNA_Binding Minor Groove Binding & Covalent Alkylation BT-PBD_Conjugate->DNA_Binding Enters Cell DNA Nuclear DNA DNA_Damage DNA Damage DNA->DNA_Damage Alkylation DNA_Binding->DNA Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Antimicrobial Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for studying the antimicrobial activity of various compounds. The information is intended to guide researchers in setting up and executing key experiments in the field of antimicrobial research, facilitating the discovery and development of new therapeutic agents.

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize quantitative data from various studies on the antimicrobial activity of natural products and antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Natural Products against Pathogenic Bacteria

Natural Product/ExtractBacterial StrainMIC (µg/mL)Reference
Azadirachta indica (Neem)Staphylococcus aureus551.10[1]
Azadirachta indica (Neem)Pseudomonas aeruginosa557.46[1]
Azadirachta indica (Neem)Klebsiella sp.213.34[1]
Centella asiaticaStaphylococcus aureus681.18[1]
Clitoria ternateaStaphylococcus aureus651.18[1]
Tea Tree OilSalmonella Typhi6200[2]
Tea Tree OilCitrobacter koseri3400[2]
Tea Tree OilEscherichia coli3100[2]
Cinnamon Bark OilStaphylococcus aureus400[3]
Cinnamon Bark OilEscherichia coli400[3]
Eucalyptus OilStaphylococcus aureus3100[3]
Eucalyptus OilEscherichia coli3100[3]
Tannic AcidPasteurella aerogenes162.5[4]
Tannic AcidAcinetobacter baumannii187.5[4]
NerolPasteurella aerogenes500[4]
NerolSalmonella enterica500[4]

Table 2: Zone of Inhibition Diameters for Selected Antibiotics

AntibioticBacterial StrainZone of Inhibition (mm)InterpretationReference
Ampicillin (10 µg)Escherichia coli16-22Susceptible[5]
Ampicillin (10 µg)Staphylococcus aureus27-35Susceptible[5]
Cefotaxime (10 µg)Escherichia coli29-35Susceptible[5]
Cefotaxime (10 µg)Staphylococcus aureus25-31Susceptible[5]
Ciprofloxacin (5 µg)Escherichia coli30-40Susceptible[5]
Ciprofloxacin (5 µg)Staphylococcus aureus22-30Susceptible[5]
Tetracycline (30 µg)Staphylococcus aureus--[6]
Vancomycin (30 µg)Staphylococcus aureus--[6]

Note: Interpretation of zone diameters is dependent on the specific guidelines (e.g., CLSI) being followed.

Table 3: Synergistic Antimicrobial Activity (Fractional Inhibitory Concentration Index - FICI)

CombinationBacterial StrainFICIInterpretationReference
Tannic Acid + StreptomycinSalmonella enterica≤0.5Synergy[4]
Tannic Acid + GentamicinBacillus subtilis≤0.5Synergy[4]
Tannic Acid + ChloramphenicolAcinetobacter baumannii≤0.5Synergy[4]
Nerol + StreptomycinSalmonella enterica≤0.5Synergy[4]
Nerol + GentamicinBacillus subtilis≤0.5Synergy[4]
Daphne genkwa extract + OxacillinMethicillin-resistant S. aureus (MRSA)0.375Synergy[7]
Cefixime + Curcuma amada (Methanol extract)Acinetobacter baumannii0.5Total Synergy[8]
Cefixime + Nigella sativa (Methanol extract)Acinetobacter baumannii0.375Total Synergy[8]

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[7][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antimicrobial stock solution

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the antimicrobial stock solution (at twice the highest desired test concentration) to the broth, and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a growth control (broth and inoculum only), and column 12 as a sterility control (broth only).

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[10]

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).[10] This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[12]

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[12][13]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to various antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Antimicrobial-impregnated paper disks

  • Forceps or disk dispenser

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Using sterile forceps or a disk dispenser, place the antimicrobial disks on the surface of the agar. Ensure the disks are firmly in contact with the agar. Place disks far enough apart to prevent overlapping of the inhibition zones.[1]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[14]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[15]

  • Interpretation: Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[15]

Checkerboard Assay for Synergistic Activity

This assay is used to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[9]

Procedure:

  • In a 96-well microtiter plate, prepare serial dilutions of drug A horizontally and drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate each well with a standardized bacterial suspension (as in the MIC protocol).

  • Include rows and columns with each drug alone to determine their individual MICs under the assay conditions.

  • Incubate the plate and determine the MIC of the combination in each well.

  • Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4[7][9]

Anti-Biofilm Activity Assay (Crystal Violet Staining)

This protocol quantifies the ability of a compound to inhibit biofilm formation.[16]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Test compound

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation: Add 100 µL of a diluted overnight bacterial culture and 100 µL of the test compound at various concentrations to the wells of a microtiter plate. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS) or sterile water.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS or water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.[17]

  • Calculate the percentage of biofilm inhibition compared to the untreated positive control.

Signaling Pathways and Experimental Workflows

Bacterial Quorum Sensing: A Key Signaling Pathway

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[18] This is a critical pathway for regulating virulence, biofilm formation, and antibiotic resistance.[14]

In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are used as signaling molecules.[14] The LuxI/LuxR system is a well-studied example. LuxI-type enzymes synthesize specific AHL molecules, which diffuse out of the cell. As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to LuxR-type transcriptional regulators. This complex then activates or represses the expression of target genes, leading to coordinated behaviors.[19]

G cluster_cell Gram-Negative Bacterium cluster_extracellular Extracellular Environment LuxI LuxI (AHL Synthase) AHL_internal AHL LuxI->AHL_internal Synthesis LuxR LuxR (Transcriptional Regulator) DNA Target Genes LuxR->DNA Activation/ Repression AHL_internal->LuxR Binding AHL_external AHL AHL_internal->AHL_external Diffusion (Low cell density) Response Coordinated Behavior (e.g., Biofilm Formation, Virulence Factor Production) DNA->Response Expression AHL_external->AHL_internal Diffusion (High cell density)

Gram-Negative Quorum Sensing Pathway.

Gram-positive bacteria often use small, modified peptides called autoinducing peptides (AIPs) as signaling molecules.[14] These peptides are synthesized and secreted. They are detected by a two-component signal transduction system on the cell surface of neighboring bacteria. This system typically consists of a membrane-bound histidine kinase sensor and a cytoplasmic response regulator. Binding of the AIP to the sensor kinase leads to its autophosphorylation. The phosphate group is then transferred to the response regulator, which in turn modulates the expression of target genes.[20]

G cluster_cell Gram-Positive Bacterium AIP_synthesis AIP Synthesis & Secretion AIP_external AIP AIP_synthesis->AIP_external SensorKinase Sensor Kinase (Membrane Receptor) ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation DNA Target Genes ResponseRegulator->DNA Activation/ Repression Response Coordinated Behavior (e.g., Competence, Antibiotic Production) DNA->Response Expression AIP_external->SensorKinase Binding

Gram-Positive Quorum Sensing Pathway.
Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a test compound.

G start Start: Test Compound mic Broth Microdilution Assay (Determine MIC) start->mic disk Kirby-Bauer Disk Diffusion Assay start->disk synergy Checkerboard Assay (with known antibiotic) start->synergy biofilm Anti-Biofilm Assay (Crystal Violet) start->biofilm mbc Subculture from MIC Plate (Determine MBC) mic->mbc end End: Characterize Antimicrobial Profile mic->end mbc->end disk->end synergy->end biofilm->end

Antimicrobial Susceptibility Testing Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-pyrrol-3-yl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-3-yl)benzo[d]thiazole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their synthetic procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The condensation of pyrrole-3-carboxaldehyde and 2-aminothiophenol may require optimization of reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.

  • Suboptimal Catalyst: The choice of catalyst is crucial. While some reactions proceed without a catalyst, acidic or oxidative catalysts can significantly improve yields.[1][2][3] Experiment with different catalysts as outlined in the comparative data table below.

  • Degradation of Starting Materials: Pyrrole-3-carboxaldehyde can be sensitive to strongly acidic or basic conditions and prolonged high temperatures. Ensure the reaction conditions are not overly harsh. If degradation is suspected, consider using milder catalysts and lower reaction temperatures for a longer duration.

  • Inefficient Purification: The product may be lost during workup and purification. Optimize your extraction and chromatography procedures. Ensure the pH is appropriate during aqueous workup to minimize the solubility of the product in the aqueous phase.

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

A2: The primary side products in this synthesis are typically benzothiazolines (the partially reduced form of benzothiazole) and products from the self-condensation or decomposition of pyrrole-3-carboxaldehyde.

  • Benzothiazoline Formation: The intermediate benzothiazoline may not be fully oxidized to the final benzothiazole product. To promote complete oxidation, you can:

    • Introduce a mild oxidizing agent. A common and effective method is to use a mixture of H₂O₂/HCl.[2]

    • Ensure adequate aeration of the reaction mixture if relying on atmospheric oxygen for oxidation.

    • Some catalytic systems are designed to facilitate this oxidative step.

  • Pyrrole-related Side Products: Pyrroles can be prone to polymerization or rearrangement under acidic conditions.

    • Use a milder acid catalyst or a heterogeneous catalyst that can be easily removed.

    • Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.

    • Ensure high purity of the pyrrole-3-carboxaldehyde starting material.

Q3: The purification of the final product is challenging. What strategies can I employ?

A3: Purification difficulties often arise from the presence of polar side products or unreacted starting materials.

  • Column Chromatography Optimization:

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

    • Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Acid-Base Extraction: The benzothiazole nitrogen is weakly basic. You may be able to selectively extract the product into a dilute acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common approach is the condensation reaction between pyrrole-3-carboxaldehyde and 2-aminothiophenol.[3] This reaction typically involves the formation of a benzothiazoline intermediate, followed by an in-situ oxidation to the aromatic benzothiazole.

Q2: How is the precursor, pyrrole-3-carboxaldehyde, synthesized?

A2: Pyrrole-3-carboxaldehyde is most commonly synthesized via the Vilsmeier-Haack formylation of an N-protected pyrrole.[4][5] Using a bulky protecting group on the pyrrole nitrogen, such as triisopropylsilyl (TIPS), sterically hinders formylation at the 2-position, favoring the desired 3-substituted product.[4] Subsequent deprotection yields pyrrole-3-carboxaldehyde.

Q3: What types of catalysts can be used for the condensation reaction?

A3: A variety of catalysts can be employed to promote the condensation of 2-aminothiophenol with aldehydes. These include:

  • Acid Catalysts: L-proline, p-toluenesulfonic acid (p-TsOH), and acetic acid are commonly used.[3][6]

  • Oxidative Systems: A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) can serve as both a catalyst and an oxidant.[2]

  • Heterogeneous Catalysts: Solid-supported catalysts like ZnO-beta zeolite or nano-catalysts can offer advantages in terms of ease of separation and reusability.[3]

  • Catalyst-Free Conditions: The reaction can also proceed without a catalyst, often by heating the reactants in a suitable solvent or under solvent-free conditions.[7]

Q4: What are the recommended solvent systems for this synthesis?

A4: The choice of solvent can influence reaction rate and yield. Commonly used solvents include:

  • Alcohols: Ethanol is a frequent choice, especially when using catalysts like H₂O₂/HCl.[2]

  • Aprotic Solvents: Dichloromethane (DCM) or 1,4-dioxane can be used.

  • Green Solvents: Water has been shown to be an effective medium for the synthesis of some benzothiazoles, offering an environmentally friendly option.[8]

  • Solvent-Free Conditions: Heating the neat reactants together, sometimes with a solid catalyst, is another green alternative.[7][9]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Aryl/Heteroaryl Benzothiazoles

Catalyst SystemSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
H₂O₂/HClEthanolRoom Temp.1 h85-94[2]
L-prolineSolvent-free (MW)N/A5-10 min70-95[6][9]
ZnO-beta zeoliteSolvent-free8030-45 min88-96[3]
SnP₂O₇Solvent-free1008-35 min87-95[2]
None ("On Water")Water1101-2 h90-98[8][10]
None (Melt)Solvent-free100-1201 h88-97[7]

Note: Yields are for a range of 2-aryl and 2-heteroaryl benzothiazoles and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Pyrrole-3-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-protected pyrroles.[4][5]

  • Protection of Pyrrole: To a solution of pyrrole in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., sodium hydride) at 0 °C. After stirring for 30 minutes, add triisopropylsilyl chloride (TIPS-Cl) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the N-TIPS-pyrrole with an organic solvent. Purify by column chromatography.

  • Vilsmeier-Haack Formylation: To a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃). Stir the mixture for 30 minutes to form the Vilsmeier reagent. Add a solution of N-TIPS-pyrrole in the same solvent to the Vilsmeier reagent at 0 °C. Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Hydrolysis and Deprotection: Upon completion, carefully pour the reaction mixture into a cold aqueous solution of sodium bicarbonate. Stir vigorously until the hydrolysis is complete. Extract the product with an organic solvent. To the organic extract, add a solution of tetrabutylammonium fluoride (TBAF) to remove the TIPS protecting group. After stirring for 1-2 hours, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting pyrrole-3-carboxaldehyde by column chromatography.

Protocol 2: Synthesis of this compound

This is a representative protocol based on common methods for benzothiazole synthesis.[2][3][8]

  • Reactant Mixture: In a round-bottom flask, dissolve pyrrole-3-carboxaldehyde (1 equivalent) and 2-aminothiophenol (1 equivalent) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of your chosen catalyst (e.g., a few drops of 37% HCl followed by the slow addition of 30% H₂O₂).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Visualizations

experimental_workflow cluster_0 Synthesis of Pyrrole-3-carboxaldehyde cluster_1 Synthesis of this compound pyrrole Pyrrole protection N-Protection (TIPS-Cl) pyrrole->protection formylation Vilsmeier-Haack Formylation protection->formylation deprotection Deprotection (TBAF) formylation->deprotection p3c Pyrrole-3-carboxaldehyde deprotection->p3c condensation Condensation & Oxidation p3c->condensation atp 2-Aminothiophenol atp->condensation purification Purification condensation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism reactants Pyrrole-3-carboxaldehyde + 2-Aminothiophenol intermediate1 Schiff Base Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Benzothiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Oxidation (-2H)

Caption: Plausible reaction mechanism for benzothiazole formation.

troubleshooting_flowchart start Low Yield or Impure Product check_tlc Analyze reaction TLC. Are starting materials present? start->check_tlc incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature cautiously check_tlc->incomplete_rxn Yes side_products Are there major side products? check_tlc->side_products No end Optimized Synthesis incomplete_rxn->end benzothiazoline Benzothiazoline is a major side product? side_products->benzothiazoline Yes other_side_products Other side products observed? side_products->other_side_products No add_oxidant Add mild oxidant (e.g., H₂O₂) or ensure aeration. benzothiazoline->add_oxidant add_oxidant->end milder_cond Use milder catalyst or lower temperature. other_side_products->milder_cond Yes purification_issue Reaction complete, but low isolated yield? other_side_products->purification_issue No milder_cond->end optimize_purification Optimize purification: - Adjust chromatography gradient - Attempt recrystallization purification_issue->optimize_purification optimize_purification->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 2-substituted benzothiazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of 2-substituted benzothiazoles, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Causes Suggested Solutions
Low or no product yield? 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality reagents: Starting materials (e.g., 2-aminothiophenol, aldehyde) may be old or impure. 2-aminothiophenol is prone to oxidation. 3. Ineffective catalyst: The chosen catalyst may not be suitable for the specific substrates or may have lost its activity. 4. Presence of moisture: Some reactions are sensitive to water, which can hydrolyze intermediates or deactivate catalysts.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh or purified reagents: Ensure the purity of starting materials. If necessary, purify 2-aminothiophenol by distillation or recrystallization before use. 3. Select an appropriate catalyst: Refer to literature for catalysts that have been successfully used for similar substrates. Consider using a fresh batch of catalyst. 4. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Formation of a significant amount of byproduct? 1. Side reactions: The primary side product is often the corresponding benzothiazoline, which is the unoxidized form of the desired benzothiazole.[1] Other side reactions can occur depending on the specific substrates and conditions. 2. Unwanted polymerization: Aldehydes, especially aliphatic ones, can be prone to polymerization under certain conditions.1. Promote oxidation: Ensure an adequate supply of an oxidizing agent. This can be atmospheric oxygen, or a chemical oxidant can be added to the reaction mixture. Some synthetic protocols explicitly include an oxidation step. 2. Control reaction temperature: Running the reaction at a lower temperature may help to minimize polymerization. Adding the aldehyde slowly to the reaction mixture can also be beneficial.
Difficulty in product purification? 1. Similar polarity of product and byproducts: The desired benzothiazole and any unoxidized benzothiazoline or other byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product is an oil or difficult to crystallize: Some 2-substituted benzothiazoles are not crystalline solids at room temperature.1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to improve separation. Sometimes, multiple chromatographic purifications may be necessary. 2. Consider alternative purification methods: Recrystallization from a suitable solvent system can be an effective purification method for solid products. If the product is an oil, techniques like distillation under reduced pressure (for thermally stable compounds) or preparative TLC could be employed.
Inconsistent yields between batches? 1. Variability in reagent quality: Different batches of starting materials or catalysts may have varying levels of purity. 2. Subtle changes in reaction setup: Minor variations in temperature, stirring rate, or atmospheric exposure can impact the reaction outcome.1. Standardize reagent sourcing and quality control: Use reagents from a reliable supplier and consider performing a simple purity check (e.g., melting point, NMR) before use. 2. Maintain consistent reaction parameters: Carefully control all reaction parameters, including temperature, stirring speed, and atmosphere, for each run.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?

A1: The most widely employed method is the condensation reaction of 2-aminothiophenol with various carbonyl compounds, most notably aldehydes.[2][3] This method is popular due to its versatility and the ready availability of a wide range of aldehyde starting materials. Other common starting materials that can be condensed with 2-aminothiophenol include carboxylic acids, acyl chlorides, and nitriles.

Q2: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction yield?

A2: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Generally, aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO2, -CN, -Cl) tend to give higher yields of the corresponding 2-arylbenzothiazole.[2] This is because these groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. Conversely, electron-donating groups (e.g., -OCH3, -CH3) can sometimes lead to slightly lower yields or require longer reaction times.

Q3: What is the role of the oxidant in the synthesis of 2-substituted benzothiazoles?

A3: In the condensation of 2-aminothiophenol with aldehydes, the initial product formed after cyclization is a benzothiazoline intermediate. An oxidant is required to dehydrogenate this intermediate to form the final, more stable aromatic benzothiazole. In many procedures, atmospheric oxygen serves as the oxidant, especially when the reaction is run in an open flask or with air bubbling through the solution. In other cases, specific oxidizing agents such as hydrogen peroxide (H2O2), dimethyl sulfoxide (DMSO), or iodine are added to facilitate this final oxidation step and improve the yield of the desired benzothiazole.[4][5]

Q4: Are there "green" or more environmentally friendly methods for this synthesis?

A4: Yes, significant research has been dedicated to developing greener synthetic routes for 2-substituted benzothiazoles. These methods often focus on the use of recyclable catalysts, solvent-free reaction conditions (mechanochemical grinding or melt reactions), or the use of more benign solvents like water or ethanol.[3] The use of microwave irradiation to accelerate the reaction and reduce energy consumption is also a common green chemistry approach.[4]

Q5: Can the catalyst be recovered and reused?

A5: The reusability of the catalyst is a key feature of many modern synthetic protocols for 2-substituted benzothiazoles. Heterogeneous catalysts, such as those supported on silica, magnetic nanoparticles, or polymers, are designed to be easily separated from the reaction mixture (e.g., by filtration or magnetic decantation) and can often be reused for several reaction cycles with minimal loss of activity.[2] This not only reduces the cost of the synthesis but also minimizes waste.

Quantitative Data Summary

The following tables summarize the yields of 2-substituted benzothiazole synthesis under various reaction conditions, as reported in the literature.

Table 1: Effect of Catalyst on the Yield of 2-Arylbenzothiazoles

CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
H2O2/HClBenzaldehydeEthanolRoom Temp.194[5]
SnP2O74-ChlorobenzaldehydeEthanolReflux0.3395[3]
ZnO Nanoparticles4-MethoxybenzaldehydeEthanolRoom Temp.1.591[2]
FeCl3/Montmorillonite K-10Benzaldehyde-Ultrasound195[2]
No Catalyst (Melt)4-Methylbenzaldehyde-1200.596[6]

Table 2: Influence of Substituents on Benzaldehyde on the Reaction Yield

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeH2O2/HClEthanolRoom Temp.192[5]
4-ChlorobenzaldehydeH2O2/HClEthanolRoom Temp.193[5]
BenzaldehydeH2O2/HClEthanolRoom Temp.194[5]
4-MethylbenzaldehydeH2O2/HClEthanolRoom Temp.190[5]
4-MethoxybenzaldehydeH2O2/HClEthanolRoom Temp.188[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzothiazole via Condensation of 2-Aminothiophenol and Benzaldehyde

This protocol is a general procedure for the synthesis of 2-phenylbenzothiazole, a common derivative.

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H2O2, 30% solution)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).

  • To this solution, add benzaldehyde (1.0 mmol), followed by the dropwise addition of hydrochloric acid (3.0 mmol) and hydrogen peroxide (6.0 mmol).

  • Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion of the reaction, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-phenylbenzothiazole.

Protocol 2: Solvent-Free Synthesis of 2-Arylbenzothiazoles using a Recyclable Catalyst

This protocol describes a greener approach to the synthesis of 2-arylbenzothiazoles.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • ZnO nanoparticles (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, add 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 5 mol%).

  • Grind the mixture using a pestle at room temperature for 30 minutes. The reaction can be monitored by TLC.

  • After the reaction is complete, add a small amount of a suitable organic solvent (e.g., ethyl acetate) to the mixture and filter to recover the catalyst.

  • Wash the recovered catalyst with the same solvent and dry it for reuse in subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 2-arylbenzothiazole.

Visualizations

Experimental Workflow for 2-Substituted Benzothiazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Mix 2-Aminothiophenol, Aldehyde, and Catalyst in Solvent stir 2. Stir at Specified Temperature and Time reagents->stir Heat/Cool monitor 3. Monitor Reaction by TLC stir->monitor quench 4. Quench Reaction (e.g., with NaHCO3) monitor->quench Reaction Complete extract 5. Extract with Organic Solvent quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify by Column Chromatography or Recrystallization dry->purify product Pure 2-Substituted Benzothiazole purify->product G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation A 2-Aminothiophenol + Benzaldehyde B Intermediate A->B Formation of C-N bond C Benzothiazoline Intermediate B->C Intramolecular ring closure D 2-Phenylbenzothiazole C->D Dehydrogenation (Oxidant)

References

Technical Support Center: Purification of 2-(1H-pyrrol-3-yl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(1H-pyrrol-3-yl)benzo[d]thiazole by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For nitrogen-containing heterocyclic compounds like this compound, both silica gel and neutral alumina can be effective stationary phases. However, due to the slightly acidic nature of silica gel, which can sometimes cause streaking or degradation of acid-sensitive compounds, neutral alumina is often a preferred choice.[1][2] If silica gel is used, it may be beneficial to deactivate it with a small amount of triethylamine (1-3%) in the mobile phase to mitigate potential issues.[3]

Q2: How do I choose an appropriate mobile phase for the column?

A2: The ideal mobile phase (eluent) should provide a good separation between your target compound and any impurities. A general guideline is to select a solvent system that results in a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate.[4][5] Start with a non-polar solvent and gradually increase the polarity with a more polar solvent. Common solvent systems for compounds of this nature include mixtures of hexanes/petroleum ether and ethyl acetate or diethyl ether. For a similar compound, 2-(1H-pyrrol-2-yl)benzo[d]thiazole, a mixture of petroleum ether and diethyl ether was used successfully with neutral alumina.[6]

Q3: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound is highly polar and does not move from the baseline, you may need to use a more polar solvent system. Consider adding a small amount of methanol to your ethyl acetate/hexane mixture. For particularly polar compounds, a solvent system like dichloromethane and methanol might be necessary.

Q4: Should I perform an isocratic or gradient elution?

A4: The choice between isocratic (constant solvent composition) and gradient (increasing polarity over time) elution depends on the complexity of your mixture. If the impurities have Rf values that are very close to your product, a shallow gradient elution is recommended to achieve better separation.[4] If the impurities are significantly more or less polar, an isocratic elution might be sufficient. For most applications, a stepwise or linear gradient provides more robust purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation / Overlapping Peaks Improper mobile phase selection.Develop a new solvent system using TLC. Aim for a larger difference in Rf values between your product and impurities. A shallower gradient during elution can also improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations.[5]
Column was packed improperly.Ensure the stationary phase is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the percentage of the polar solvent in your mobile phase.
Compound is Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. If the compound is still retained, a stronger solvent like methanol may be required.
Compound may have decomposed on the column.This can occur with acid-sensitive compounds on silica gel.[3] Try using deactivated silica gel (with triethylamine) or switch to a neutral stationary phase like alumina.
Streaking of the Compound Band Compound is interacting too strongly with the stationary phase.For nitrogen-containing compounds on silica gel, this is common. Add a small amount of triethylamine (0.5-1%) to the mobile phase to improve peak shape.
The compound is not fully soluble in the mobile phase.Ensure your compound is soluble in the chosen eluent. If solubility is an issue, consider a different solvent system.
Low Recovery of the Product Compound may be irreversibly adsorbed to the stationary phase.Use a more polar eluent to wash the column completely. Consider using a different stationary phase for future purifications.
The compound is volatile and was lost during solvent removal.Use gentle heating and lower vacuum when removing the solvent from the collected fractions.

Experimental Protocols

Method 1: Purification using Neutral Alumina

This method is based on the successful purification of the analogous compound, 2-(1H-pyrrol-2-yl)benzo[d]thiazole.[6]

  • Stationary Phase: Neutral Alumina (Activity I), 70-230 mesh.

  • Column Preparation:

    • Prepare a slurry of the neutral alumina in petroleum ether.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring a level and compact bed.

    • Add a thin layer of sand on top of the alumina bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of alumina or silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a non-polar mobile phase, such as 100% petroleum ether.

    • Gradually increase the polarity by introducing diethyl ether in a stepwise gradient. A suggested gradient is as follows:

      • 100% Petroleum Ether (2 column volumes)

      • 98:2 Petroleum Ether:Diethyl Ether (5 column volumes)

      • 95:5 Petroleum Ether:Diethyl Ether (5 column volumes)

      • 90:10 Petroleum Ether:Diethyl Ether (until the product has fully eluted)

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Purification using Deactivated Silica Gel

This method is recommended if streaking or decomposition is observed on standard silica gel.[3]

  • Stationary Phase: Silica Gel, 230-400 mesh.

  • Deactivation and Column Preparation:

    • Prepare the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine.

    • Prepare a slurry of the silica gel in this mobile phase.

    • Pack the column with the slurry.

  • Sample Loading:

    • Follow the same procedure as for the neutral alumina column (dry loading is often preferred).

  • Elution:

    • Use a gradient of increasing ethyl acetate in hexane, ensuring that 1% triethylamine is present in all solvent mixtures. A typical gradient could be:

      • 98:2 Hexane:Ethyl Acetate (with 1% triethylamine)

      • 95:5 Hexane:Ethyl Acetate (with 1% triethylamine)

      • 90:10 Hexane:Ethyl Acetate (with 1% triethylamine)

      • Continue to increase the polarity as needed.

  • Fraction Collection and Analysis:

    • Collect and analyze fractions as described previously.

Quantitative Data Summary

The following table provides hypothetical yet realistic Rf values for this compound in common solvent systems to aid in the selection of an appropriate mobile phase for column chromatography. The goal is to find a system where the desired compound has an Rf of ~0.2-0.3 for optimal separation.

Solvent System (v/v) Stationary Phase Hypothetical Rf of this compound Comments
9:1 Hexane:Ethyl AcetateSilica Gel0.15Good starting point for gradient elution.
7:3 Hexane:Ethyl AcetateSilica Gel0.35Potentially a good isocratic system if impurities are well separated.
1:1 Hexane:Ethyl AcetateSilica Gel0.60Too high for good separation; compound will elute too quickly.
95:5 Petroleum Ether:Diethyl EtherNeutral Alumina0.25A promising system for good separation on alumina.
9:1 Dichloromethane:MethanolSilica Gel0.40A more polar system for highly retained compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps prep_tlc 1. TLC Analysis (Select Solvent System, Rf ~0.2-0.3) pack_column 2. Pack Column (Slurry Method) prep_tlc->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Gradient load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Start Purification check_separation Good Separation? start->check_separation no_separation Poor or No Separation check_separation->no_separation No success Successful Purification check_separation->success Yes check_rf Rf too high/low? no_separation->check_rf rf_high Rf > 0.4 check_rf->rf_high High rf_low Rf < 0.1 check_rf->rf_low Low streaking Streaking Observed? check_rf->streaking No (Good Rf) decrease_polarity Decrease Solvent Polarity rf_high->decrease_polarity increase_polarity Increase Solvent Polarity rf_low->increase_polarity add_tea Add Triethylamine (1%) to Eluent streaking->add_tea Yes use_alumina Switch to Neutral Alumina streaking->use_alumina Still Streaking

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in benzothiazole synthesis.[1][2] Several factors could be contributing to this problem:

  • Suboptimal Reaction Conditions: Traditional methods often require harsh conditions, and slight deviations can significantly impact the yield.[1][2] Modern, milder methods using specific catalysts can often provide higher yields.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.

  • Catalyst Inefficiency: If you are using a catalytic method, the catalyst may be poisoned, not sufficiently active, or used in an incorrect loading. Some newer, more robust catalysts can offer improved performance.[3]

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, especially if multiple column chromatography steps are required.[4]

Troubleshooting Tips:

  • Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[1][4]

  • Choice of Catalyst: Consider using a more efficient and reusable catalyst. Recent literature highlights various green catalysts that can lead to higher yields under milder conditions.[1][5]

  • Control of Stoichiometry: Ensure the correct stoichiometric ratios of reactants. For example, in the condensation of 2-aminothiophenol with aldehydes, an optimal ratio of reactants and catalyst is crucial.[1][5]

  • Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity?

A2: Poor selectivity is a common challenge leading to the formation of side products.[1][2] Key factors influencing selectivity include:

  • Reaction Pathway: The chosen synthetic route may be prone to side reactions. For instance, in the reaction of 2-aminothiophenol and benzaldehyde, a common side product is the benzothiazoline intermediate, which may not fully oxidize to the desired benzothiazole.

  • Reaction Conditions: Temperature and catalyst choice can significantly influence the reaction pathway and favor the formation of one product over another.

Troubleshooting Tips:

  • Method Selection: Explore alternative synthetic routes that are known for higher selectivity. "Green chemistry" approaches often offer improved selectivity.[1]

  • Catalyst Choice: The use of specific catalysts can direct the reaction towards the desired product. For example, certain catalysts can facilitate the in-situ oxidation of the benzothiazoline intermediate to the benzothiazole.

  • Additive/Oxidant: In some cases, the addition of a mild oxidant can help to convert intermediates to the final product and improve overall selectivity. For instance, sodium hydrosulfite can promote the oxidation of benzothiazoline intermediates.[6]

Q3: The purification of my synthesized benzothiazole is proving to be very difficult. Are there ways to simplify this process?

A3: Purification is a critical step, and challenges often arise from the presence of unreacted starting materials, catalysts, and byproducts.[4]

Troubleshooting Tips:

  • Optimize the Reaction: A cleaner reaction with higher conversion and selectivity will naturally lead to an easier purification process.

  • Catalyst Selection: The use of heterogeneous or magnetically separable catalysts can simplify the removal of the catalyst from the reaction mixture.[4]

  • Solvent Extraction: Carefully choose your extraction solvents to selectively isolate your product from impurities.

  • Crystallization: If your product is a solid, recrystallization is often a more efficient purification method than column chromatography. Some modern synthetic methods are designed to yield products that can be purified by simple filtration and washing.[7]

  • Alternative Methods: Explore synthetic methods that are described as "one-pot" or have a simplified workup procedure, which can minimize the need for extensive purification.[3][8]

Troubleshooting Guides

Problem: Low Yield in Condensation of 2-Aminothiophenol with Aldehydes

This is one of the most common methods for benzothiazole synthesis.[5] If you are experiencing low yields, consider the following:

Logical Troubleshooting Workflow:

start Low Yield Observed check_reaction Reaction Monitoring (TLC) Is starting material consumed? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Side Products Observed? check_reaction->side_products Yes optimize_conditions Optimize Conditions: - Increase temperature - Prolong reaction time - Change solvent incomplete->optimize_conditions change_catalyst Change Catalyst: - Increase catalyst loading - Use a more active catalyst incomplete->change_catalyst add_oxidant Add Mild Oxidant (e.g., H2O2, air) side_products->add_oxidant Yes purification_issue Check Purification: - Analyze crude vs. pure yield - Optimize chromatography/recrystallization side_products->purification_issue No end Improved Yield optimize_conditions->end change_catalyst->end add_oxidant->end purification_issue->end

Caption: Troubleshooting workflow for low yields.

Problem: Catalyst Recovery and Reusability Issues

Many modern benzothiazole syntheses rely on catalysts. Efficient recovery and reuse of the catalyst are crucial for sustainable and cost-effective processes.[4]

Strategies for Improved Catalyst Management:

  • Heterogeneous Catalysts: Utilize solid-supported catalysts which can be easily filtered off from the reaction mixture.

  • Magnetically Separable Catalysts: Employ catalysts based on magnetic nanoparticles (MNPs) that can be recovered using an external magnet.[4]

  • Catalyst Washing and Reactivation: After recovery, wash the catalyst with an appropriate solvent to remove any adsorbed impurities and, if necessary, perform a reactivation step as per the literature protocol.

Experimental Protocols

Representative Protocol for Benzothiazole Synthesis using a Green Catalyst

This protocol is a generalized example based on modern, environmentally friendly methods.

Reaction: Condensation of 2-aminothiophenol with an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Catalyst (e.g., NH4Cl, as reported in some green chemistry approaches) (catalytic amount)[5]

  • Solvent (e.g., a mixture of methanol and water)[5]

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol and the aromatic aldehyde in the chosen solvent system.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

Signaling Pathway for Catalyzed Benzothiazole Synthesis:

cluster_reactants Reactants cluster_catalyst Catalyst 2_aminothiophenol 2-Aminothiophenol intermediate Schiff Base Intermediate 2_aminothiophenol->intermediate aldehyde Aldehyde activated_aldehyde Activated Aldehyde (via hydrogen bonding) aldehyde->activated_aldehyde activation catalyst Catalyst (e.g., NH4Cl) catalyst->activated_aldehyde activated_aldehyde->intermediate nucleophilic attack benzothiazoline Benzothiazoline Intermediate intermediate->benzothiazoline intramolecular cyclization oxidation Oxidation benzothiazoline->oxidation benzothiazole Benzothiazole Product oxidation->benzothiazole

Caption: General catalytic cycle for benzothiazole synthesis.

Quantitative Data Summary

The choice of synthetic method can significantly impact the yield and reaction time. The following table summarizes data from various reported methods for the synthesis of 2-phenylbenzothiazole.

Method/CatalystSolventTemperature (°C)TimeYield (%)Reference
Traditional (PPA)NoneHighSeveral hoursVariable, often low[1]
H2O2/HClEthanolRoom Temp1 h~90%[1][5]
NH4ClMethanol/WaterRoom Temp1 hHigh[1][5]
SnP2O7Toluene1108-35 min87-95%[1][5]
Microwave (PIFA)AcetonitrileMicrowave2-5 minHigh[1]
Molecular IodineSolvent-free8010 minExcellent[1]

This technical support center provides a starting point for addressing common issues in benzothiazole synthesis. For more specific problems, consulting the primary literature for the particular synthetic route you are employing is highly recommended.

References

stability issues of pyrrole-based materials under ambient conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of pyrrole-based materials, such as polypyrrole (PPy), under ambient conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polypyrrole (PPy) sample is changing color and losing conductivity. What is happening?

A1: This is a classic sign of oxidative degradation. When exposed to ambient air, the conjugated backbone of polypyrrole reacts with oxygen, leading to the disruption of the π-conjugated system.[1][2][3] This process, often accelerated by moisture, heat, and light, results in a loss of electrical conductivity and a visible color change, typically from a doped blue/black to a less conductive, more transparent yellow or brown state.[4] Overoxidation, which can be either chemical or electrochemical, leads to an irreversible loss of electrochemical activity.[1][5][6]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure your material is stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Assess the Dopant: The stability of PPy is highly dependent on the dopant anion used during synthesis.[1] Materials doped with large, stable aromatic sulfonates tend to exhibit better environmental stability compared to those with smaller, more reactive anions.[8]

  • Characterize the Degradation: Use analytical techniques to quantify the extent of degradation. A significant decrease in the absorption bands in the near-infrared (NIR) region of a UV-Vis-NIR spectrum is indicative of a loss of charge carriers. A decrease in the intensity of the C=C stretching vibrations in the Raman spectrum can also indicate backbone degradation.

Q2: How can I improve the long-term stability of my pyrrole-based materials?

A2: Improving long-term stability involves a combination of optimizing the synthesis process and controlling the storage and operating environment.

Strategies for Enhancing Stability:

  • Dopant Selection: Utilize large, immobile, and thermally stable dopant anions, such as tosylate (p-toluenesulfonate) or other arylsulfonates, which have been shown to enhance the thermal and environmental stability of PPy.[8]

  • Synthesis Temperature: Performing the polymerization at lower temperatures generally results in a more ordered polymer structure with fewer defects, which can improve conductivity and stability.[9]

  • Composite Formation: Incorporating PPy into a stable polymer matrix (e.g., polyethylene, polystyrene) can protect it from the environment and slow down oxidative degradation.[2]

  • Copolymerization: Introducing specific functional groups into the pyrrole ring or creating copolymers can enhance properties like thermal stability and processability.[10][11]

  • Controlled Environment: For sensitive applications, handle and operate the materials under an inert gas to minimize exposure to oxygen and moisture.

Q3: What are the best practices for storing pyrrole-based materials?

A3: Proper storage is crucial for maintaining the properties of pyrrole-based materials.

Storage Recommendations:

  • Inert Atmosphere: The ideal method is to store samples in a desiccator or glove box under a dry, inert atmosphere like nitrogen or argon.

  • Airtight Containers: At a minimum, use tightly sealed, opaque containers to protect from air and light.[7]

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator) to slow the rate of chemical degradation. Do not freeze aqueous solutions unless the protocol specifies it.

  • Avoid Contaminants: Store away from reactive chemicals, especially strong oxidizing agents.[7]

Quantitative Data Summary

The stability of polypyrrole is often quantified by the decay of its electrical conductivity over time.

Table 1: Thermal Degradation Constants for Polypyrrole in Air
Temperature (K) Degradation Constant (10⁻⁷ s⁻¹)
3930.61
4081.02
4231.85
4382.04
4534.16
Data adapted from a study on the first-order kinetic degradation of chemically polymerized polypyrrole.[2]

Visual Guides and Workflows

Polypyrrole Degradation Pathway

This diagram illustrates the primary mechanism of oxidative degradation in polypyrrole when exposed to ambient oxygen.

A Conductive PPy (Doped, Conjugated Backbone) B Oxygen (O₂) Attack (Ambient Air) C Formation of Carbonyl Defects on Polymer Backbone B->C Oxidation D Interruption of π-Conjugation C->D Structural Change E Degraded PPy (Loss of Conductivity & Color Change) D->E Property Loss

Caption: Oxidative degradation pathway of polypyrrole.

Troubleshooting Workflow for Stability Issues

Use this flowchart to diagnose and address common stability problems encountered during experiments.

Start Start: Material shows signs of degradation (e.g., conductivity loss, color change) CheckStorage 1. Review Storage Conditions: - Inert atmosphere? - Low temperature? - Dark environment? Start->CheckStorage ImproperStorage Action: Improve storage. Store in a cool, dark, dry, inert environment. CheckStorage->ImproperStorage No CheckSynthesis 2. Review Synthesis Protocol: - Dopant used? - Polymerization temp.? - Purity of reagents? CheckStorage->CheckSynthesis Yes ImproperStorage->CheckSynthesis SuboptimalSynthesis Action: Optimize synthesis. - Use stable dopants (e.g., tosylate). - Lower polymerization temp. CheckSynthesis->SuboptimalSynthesis No Characterize 3. Quantify Degradation: - Measure conductivity over time. - Perform spectroscopic analysis (UV-Vis, Raman). CheckSynthesis->Characterize Yes SuboptimalSynthesis->Characterize End End: Implement improvements and monitor stability. Characterize->End

Caption: Troubleshooting flowchart for material degradation.

Key Experimental Protocols

Protocol 1: Assessing Stability via Electrical Conductivity Monitoring

This protocol details how to measure the change in electrical conductivity of a PPy film over time under ambient conditions.

Objective: To quantify the rate of degradation by monitoring conductivity loss.

Materials:

  • PPy film sample

  • Four-point probe measurement setup

  • Environmental chamber or controlled temperature/humidity space

  • Data logger

Methodology:

  • Sample Preparation:

    • Synthesize or acquire a PPy film of known dimensions (thickness, length, width).

    • Mount the film onto a non-conductive substrate (e.g., glass slide).

  • Initial Measurement (Time = 0):

    • Place the four-point probe head gently onto the surface of the film.

    • Apply a constant current (I) through the outer two probes and measure the voltage (V) across the inner two probes.

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln(2)) * (V/I) ≈ 4.532 * (V/I).

    • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t), where 't' is the film thickness.

  • Aging Process:

    • Place the sample in the desired ambient environment (e.g., 25°C, 50% relative humidity).

    • Protect the sample from direct light unless it is a variable being studied.

  • Time-Lapsed Measurements:

    • At regular intervals (e.g., every 24 hours for the first week, then weekly), repeat the conductivity measurement from Step 2.

    • Ensure the probe is placed in the same location on the sample for each measurement to ensure consistency.

  • Data Analysis:

    • Plot the normalized conductivity (σ/σ₀) as a function of time, where σ₀ is the initial conductivity.

    • This plot provides a clear visualization of the material's stability under the tested conditions.

Protocol 2: UV-Vis-NIR Spectroscopy for Monitoring Electronic Structure

This protocol uses spectroscopy to observe changes in the electronic structure of PPy, which are indicative of degradation.

Objective: To track the loss of charge carriers (polarons and bipolarons) that are essential for conductivity.

Materials:

  • PPy film on a transparent substrate (e.g., quartz or glass)

  • UV-Vis-NIR spectrophotometer

Methodology:

  • Baseline Spectrum (Time = 0):

    • Place the PPy film in the spectrophotometer's sample holder.

    • Acquire a spectrum over a wide range, typically from 300 nm to 2500 nm.

    • Identify the key absorption bands:

      • The π-π* transition (typically < 500 nm).

      • The polaron and bipolaron bands in the NIR region (> 800 nm), which are characteristic of the conductive, doped state.

  • Aging Process:

    • Store the sample under the desired ambient conditions, as described in the previous protocol.

  • Time-Lapsed Measurements:

    • Periodically (e.g., daily or weekly), re-measure the UV-Vis-NIR spectrum of the same sample.

  • Data Analysis:

    • Overlay the spectra from different time points.

    • Observe the decrease in the intensity of the polaron and bipolaron absorption bands in the NIR region. A significant decrease indicates a loss of doping and a disruption of the conjugated system, correlating with a loss of conductivity.

    • The appearance or growth of new peaks may indicate the formation of specific degradation products.

References

Technical Support Center: Benzothiazole Synthesis with Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly the issue of low yields when using aliphatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why do I get a low yield when synthesizing benzothiazoles with aliphatic aldehydes compared to aromatic aldehydes?

A1: The lower reactivity of aliphatic aldehydes compared to their aromatic counterparts is a primary reason for observing lower yields in benzothiazole synthesis. The reaction between 2-aminothiophenol and an aldehyde proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole. Aliphatic aldehydes can lead to the formation of stable 2,3-dihydro-2-alkylbenzo[d]thiazoles, which may be difficult to oxidize to the desired benzothiazole, resulting in lower overall yields.[1]

Q2: What are the common side reactions or byproducts when using aliphatic aldehydes?

A2: A significant byproduct in this synthesis is the 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate.[1] In some cases, this intermediate may be the sole product if the reaction conditions are not optimized for the subsequent oxidation step. Other potential side reactions can include self-condensation of the aldehyde or other competing pathways that consume the starting materials without leading to the desired benzothiazole.

Q3: What general strategies can I employ to improve the yield of my reaction?

A3: Several strategies can be effective in boosting the yield of 2-alkylbenzothiazoles:

  • Catalyst Selection: Employing specific catalysts can significantly enhance reaction rates and yields. Catalysts like SnP₂O₇, Sm(NO₃)₃·6H₂O on nanosized silica gel, and nano CeO₂ have shown promise in improving yields for aliphatic aldehydes.[2][3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically increase reaction rates and, in some cases, lead to excellent yields (up to 98%) for aliphatic aldehydes, often without the need for a solvent.[3]

  • Two-Step Synthesis: A reliable approach involves a two-step process: first, the condensation of 2-aminothiophenol with the aliphatic aldehyde to form the 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate, followed by a separate oxidation step to yield the final benzothiazole.[1][3]

  • Solvent and Reaction Conditions: Optimizing the solvent, temperature, and reaction time is crucial. Some modern, greener approaches utilize visible light or operate under solvent-free conditions.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Possible Cause Suggested Solution
Low to no product formation - Low reactivity of the aliphatic aldehyde.- Inappropriate reaction conditions (temperature, time).- Ineffective catalyst.- Increase the reaction temperature or prolong the reaction time.- Consider using microwave-assisted synthesis to accelerate the reaction.[3]- Switch to a more effective catalyst system, such as SnP₂O₇ or nano CeO₂.[2][3]- Confirm the quality and purity of your starting materials.
Formation of a stable intermediate instead of the final benzothiazole The 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate is formed but not oxidized.- Implement a two-step synthesis: isolate the dihydro intermediate first, then use an oxidizing agent like pyridinium chlorochromate (PCC) on silica gel.[1][3]- Introduce an in-situ oxidizing agent to the reaction mixture.
Multiple spots on TLC, indicating a mixture of products - Side reactions are occurring.- The reaction has not gone to completion.- Optimize reaction conditions to favor the formation of the desired product (e.g., lower temperature to reduce side reactions, or longer time for completion).- Purify the starting materials to remove any impurities that might be causing side reactions.- Employ a more selective catalyst.
Difficulty in product isolation and purification The product may be soluble in the reaction solvent or have similar polarity to byproducts.- Modify the work-up procedure. Consider extraction with a different solvent system.- Utilize column chromatography with a carefully selected eluent system for purification.- Some protocols that use heterogeneous catalysts report easier product isolation through simple filtration.[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Alkylbenzothiazoles

This method is advantageous for aliphatic aldehydes as it separates the condensation and oxidation steps, often leading to higher overall yields.[1]

Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles

  • To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves.

  • Add 2-aminothiophenol (7.5 mmol) to the mixture.

  • Stir the reaction at room temperature for 1.5-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole, which can be used in the next step without further purification.

Step 2: Oxidation to 2-Alkylbenzothiazoles

  • Prepare a slurry of pyridinium chlorochromate (PCC) supported on silica gel.

  • Add the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole from Step 1 to the slurry.

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Monitor the oxidation by TLC.

  • After the reaction is complete, filter the mixture and wash the solid residue with a suitable solvent (e.g., dichloromethane).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure 2-alkylbenzothiazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Alkylbenzothiazoles

This protocol offers a rapid and often high-yielding route for the synthesis of 2-alkylbenzothiazoles.[3]

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the aliphatic aldehyde (1 mmol), charcoal (specify amount), and silica gel (specify amount).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture under specific microwave power and for a set time (e.g., as optimized for the specific aldehyde, yields of up to 98% have been reported).[3]

  • After the reaction is complete and the vessel has cooled, extract the product with a suitable organic solvent.

  • Filter the mixture to remove the solid supports.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the yields of 2-alkylbenzothiazoles synthesized from various aliphatic aldehydes under different catalytic conditions.

Table 1: Yields of 2-Alkylbenzothiazoles with Different Catalysts

Aliphatic AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
VariousSnP₂O₇Ethanol/MethanolRoom Temp.8-35 min68-73[2][3]
Variousnano CeO₂WaterRoom Temp.20-30 minLower than aromatic[2]
n-Propyl aldehydeNone (Two-step with PCC)DichloromethaneRoom Temp.2h (step 1), 20 min (step 2)96 (step 1), then oxidized[1]
VariousNone (Microwave)Solvent-freeN/AN/Aup to 98[3]

Visualized Workflows and Logic

Benzothiazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Aminothiophenol 2-Aminothiophenol Condensation Condensation Aminothiophenol->Condensation AliphaticAldehyde Aliphatic Aldehyde AliphaticAldehyde->Condensation Dihydrobenzothiazole 2,3-Dihydrobenzothiazole Condensation->Dihydrobenzothiazole Benzothiazole 2-Alkylbenzothiazole Dihydrobenzothiazole->Benzothiazole Oxidation

Caption: General workflow for the synthesis of 2-alkylbenzothiazoles.

Troubleshooting_Flowchart Start Start Synthesis CheckYield Is the yield low? Start->CheckYield CheckIntermediate Is the main product the dihydro-intermediate? CheckYield->CheckIntermediate Yes Success High Yield Achieved CheckYield->Success No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Catalyst - Use Microwave CheckIntermediate->OptimizeConditions No TwoStep Perform a Two-Step Synthesis: 1. Isolate Intermediate 2. Oxidize CheckIntermediate->TwoStep Yes OptimizeConditions->CheckYield TwoStep->Success

Caption: Troubleshooting logic for low yield in benzothiazole synthesis.

References

Technical Support Center: Synthesis of Pyrrole-Based Organic Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrole-based organic small molecules. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during common pyrrole synthesis reactions.

Issue 1: Low or No Yield in Paal-Knorr Pyrrole Synthesis

Question: I am performing a Paal-Knorr synthesis by reacting a 1,4-dicarbonyl compound with a primary amine, but I am getting very low yields or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low yields in the Paal-Knorr synthesis are a frequent problem. The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[1][2] The efficiency of this reaction is highly sensitive to the reaction conditions.

Potential Causes and Solutions:

  • Incorrect pH: The reaction is typically conducted under neutral or weakly acidic conditions.[1] If the conditions are too acidic (pH < 3), the competing Paal-Knorr furan synthesis can become the dominant pathway, leading to furan byproducts instead of the desired pyrrole.[1]

    • Solution: Use a weak acid catalyst, such as acetic acid, to accelerate the reaction without promoting furan formation.[1] Avoid using strong acids or amine/ammonium hydrochloride salts.[1]

  • Decomposition of Starting Materials: 1,4-dicarbonyl compounds can be unstable under harsh conditions, such as prolonged heating in strong acid, which can degrade the precursors before they can react.[3]

    • Solution: Employ milder reaction conditions. Many modern protocols use catalysts like iron(III) chloride in water, which allows the reaction to proceed under mild conditions with good to excellent yields.[4] Other catalysts such as saccharin have also been used effectively.[3]

  • Inefficient Cyclization/Dehydration: The mechanism involves the formation of a dihydroxytetrahydropyrrole intermediate, which must then dehydrate to form the aromatic pyrrole ring.[5] This step can be a bottleneck.

    • Solution: Ensure the reaction is heated appropriately to facilitate the dehydration steps. In some cases, using a dehydrating agent can be beneficial, but care must be taken not to create overly acidic conditions.

Experimental Protocol: General Paal-Knorr Synthesis

  • Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Add the primary amine or ammonia source (an excess, typically 1.1 to 2 equivalents).[1]

  • If required, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Logical Workflow for Troubleshooting Paal-Knorr Synthesis

start Low/No Yield in Paal-Knorr Synthesis check_ph Check Reaction pH start->check_ph ph_acidic Is pH < 3? check_ph->ph_acidic check_purity Verify Starting Material Purity purity_ok Are materials pure? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_harsh Are conditions too harsh? check_conditions->conditions_harsh ph_acidic->check_purity No furan_formation High potential for Furan side-product ph_acidic->furan_formation Yes purity_ok->check_conditions Yes repurify Action: Repurify starting materials purity_ok->repurify No use_mild_conditions Action: Use milder catalyst (e.g., FeCl3 in H2O) or lower temperature conditions_harsh->use_mild_conditions Yes success Improved Yield conditions_harsh->success No use_weak_acid Action: Use weak acid (e.g., Acetic Acid) furan_formation->use_weak_acid use_weak_acid->success repurify->success use_mild_conditions->success

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

Issue 2: Poor Regioselectivity in Electrophilic Substitution of Pyrroles

Question: I am trying to functionalize a pyrrole ring using an electrophilic substitution reaction, but I am getting a mixture of isomers or substitution at the wrong position. How can I control the regioselectivity?

Answer: Controlling regioselectivity is a significant challenge in the synthesis of highly functionalized pyrroles.[6] The pyrrole ring is electron-rich and highly reactive towards electrophiles.[2] Electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, making it more stable than the intermediate from C3 (β) attack, which is only stabilized by two.[7]

Strategies to Control Regioselectivity:

  • Blocking the α-Positions: If the C2 and C5 positions are already substituted, electrophilic attack will be directed to the C3 or C4 positions.

  • N-Substitution: Placing a large, bulky protecting group on the pyrrole nitrogen can sterically hinder the α-positions, favoring substitution at the β-position.

  • Directing Groups: The use of specific directing groups can influence the position of electrophilic attack. For instance, silylating the nitrogen atom can be a useful method to direct halogenation to the 3-position.[8]

Visualization of Intermediate Stability

Caption: Resonance stabilization of intermediates in electrophilic substitution.

Issue 3: Low Yields and Side Reactions in Hantzsch Pyrrole Synthesis

Question: My Hantzsch pyrrole synthesis is giving low yields and seems to be producing furan byproducts. How can I optimize this reaction?

Answer: The Hantzsch synthesis, which involves the reaction of an α-haloketone, a β-ketoester, and an amine, is a classical method that often suffers from modest yields and a limited scope under conventional conditions.[9]

Potential Causes and Solutions:

  • Competing Side Reactions: A common side reaction is the Feist-Benary furan synthesis, which can occur when using α-chlorocarbonyl compounds and does not incorporate the amine.[9]

  • Harsh Reaction Conditions: Traditional methods may require conditions that lead to decomposition or side reactions.

    • Solution: Explore non-conventional variations of the Hantzsch synthesis. Modern approaches have significantly improved the efficiency and scope of this reaction. Using catalysts like bismuth triflate (Bi(OTf)₃) in an ionic liquid ([bmim]BF₄) has been shown to be an ideal system, allowing for catalyst recovery and reuse.[10] Mechanochemical (ball-milling) methods have also been developed as an environmentally friendly alternative that can improve yields.[10]

Data Presentation: Comparison of Hantzsch Synthesis Conditions

Catalyst/Solvent SystemTemperature (°C)Time (h)Typical Yield (%)Reference
Conventional (e.g., in Toluene)100-1108< 60[9]
Bi(OTf)₃ in TolueneReflux-High[10]
Bi(OTf)₃ in [bmim]BF₄--87 (first use)[10]
Yb(OTf)₃--Varies[9]
Mechanochemistry (Ball-Milling)Room Temp-Good to Excellent[10]

Experimental Protocol: Bi(OTf)₃-Catalyzed Hantzsch Synthesis in Ionic Liquid

  • To a mixture of the β-dicarbonyl compound (1 mmol) and the α-haloketone (1 mmol) in [bmim]BF₄ (2 mL), add the amine (1 mmol) and Bi(OTf)₃ (5 mol%).

  • Stir the reaction mixture at the appropriate temperature (as determined by optimization) for the required time.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • The ionic liquid containing the catalyst can be washed, dried, and reused for subsequent reactions.[10]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Hantzsch Synthesis Pathway

start α-Haloketone + β-Ketoester + Amine step1 Alkylation of β-Ketoester Enamine start->step1 step2 Intramolecular Condensation step1->step2 step3 Dehydration step2->step3 product Substituted Pyrrole step3->product

Caption: Simplified workflow of the Hantzsch pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of highly substituted pyrroles so challenging? The synthesis of multisubstituted pyrroles is difficult due to issues with regioselectivity and the need for complex precursors in many classical condensation methods.[6][11] While methods like Paal-Knorr, Knorr, and Hantzsch are foundational, they often yield products with limited substitution patterns or low regioselectivity.[11] Achieving a pyrrole with multiple, different substituents often requires multi-step syntheses or advanced catalytic methods.[11]

Q2: My pyrrole compound darkens over time. How can I prevent this instability? Pyrrole and many of its derivatives are volatile and unstable in the presence of air and light, causing them to darken due to polymerization.[12]

  • Storage: Purified pyrroles should be stored under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and refrigerated.

  • Purification: Before use, it is often necessary to distill pyrrole.[12] Precautions to protect the compound from water and oxygen during purification and storage are crucial.[13]

Q3: What are the main challenges in purifying pyrrole-based molecules? Purification can be complicated by the instability of the pyrrole ring and the presence of closely related impurities. A common impurity from certain synthetic routes is pyrrolidine.[14] Standard distillation may not be sufficient. A recommended process involves treating the crude pyrrole mixture with an acid or an activated carboxylic acid derivative. This converts basic impurities like pyrrolidine into salts or amides, which are less volatile, allowing the pure pyrrole to be removed by distillation at reduced pressure.[14][15]

Q4: I'm having trouble reproducing a literature synthesis on a larger scale. What should I consider? Scaling up chemical processes is a common challenge where reproducibility can be an issue.[16] For pyrrole synthesis, factors to consider include:

  • Heat Transfer: Exothermic reactions that are manageable on a small scale can become difficult to control in larger reactors.

  • Mixing Efficiency: Ensuring homogenous mixing of reagents is more difficult in large vessels.

  • Flow Chemistry: Microreactor flow technology offers a solution for scaling up. It provides excellent control over reaction conditions like temperature and mixing, leading to high reliability and reproducibility.[17] This method has been used to scale pyrrole synthesis from the microgram to the multi-gram per hour scale with near-quantitative yields.[17][18]

Q5: How can I prevent the self-condensation of α-aminoketones in the Knorr synthesis? The Knorr synthesis relies on the reaction of an α-aminoketone with a compound having an active methylene group.[19] A major challenge is that α-aminoketones are highly prone to self-condensation.[19][20] To overcome this, they are almost always prepared in situ. A common method is to start with an α-oximinoketone, which is then reduced (e.g., with zinc dust in acetic acid) in the presence of the other reactant to generate the α-aminoketone, which is immediately consumed in the main reaction.[19]

References

reaction condition optimization for benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in benzothiazole synthesis can stem from several factors, including suboptimal reaction temperature, inappropriate catalyst choice, solvent effects, or the electronic nature of your substrates. Often, the presence of electron-withdrawing groups (EWG) on either the aldehyde or 2-aminothiophenol (2-ABT) starting material can result in higher yields compared to electron-donating groups (EDG), although some catalytic systems show the opposite trend.[1] A systematic optimization of reaction parameters is crucial. Refer to the "Troubleshooting Low Yield" guide below for a step-by-step approach.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common issue, often arising from the over-oxidation of intermediates, self-condensation of starting materials, or competing reaction pathways. The choice of oxidant and catalyst is critical. For instance, when using DMSO as a solvent, it can also act as an oxidant, which might lead to unintended products.[2] Using milder, more selective catalysts or oxidants, and optimizing the reaction temperature and time can help minimize the formation of unwanted byproducts.

Q3: How do I choose the most effective catalyst for my specific benzothiazole synthesis?

A3: Catalyst selection depends heavily on the chosen synthetic route (e.g., condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or other precursors). Nano-catalysts like nano CeO2 have shown superiority due to high surface area, providing better catalytic sites and leading to high yields (76-96%) in short reaction times.[1] Other effective catalysts include Ru(III), ZnO NPs, and SnP2O7.[1][3] It is recommended to screen a few catalysts from different classes (e.g., metal oxides, Lewis acids) to find the optimal one for your specific substrates. Some modern approaches even utilize metal-free or solvent-free conditions to align with green chemistry principles.[2][4]

Q4: What is the impact of the solvent on the reaction outcome?

A4: The solvent plays a crucial role. In some protocols, solvent-free conditions provide the best results.[5][6] When a solvent is necessary, its polarity and ability to dissolve reactants and intermediates are key. For example, in certain reactions, a chlorobenzene/DMSO mixture has been proven to be an effective solvent system.[4] In other cases, greener solvents like ethanol, water, or even deep eutectic solvents are employed.[4][5] It's advisable to test a range of solvents, from polar aprotic (like DMSO, DMF) to non-polar (like toluene), to optimize your yield.[5]

Q5: My product is difficult to purify. What are some common purification challenges and solutions?

A5: Purification challenges often arise from the oily nature of some benzothiazole derivatives or the presence of closely related side products.[1] Standard column chromatography is a common purification method, but its necessity can be a drawback.[1] If you are facing difficulties, consider these strategies:

  • Recrystallization: Test various solvent systems to find one that allows for selective crystallization of your desired product.

  • Alternative Chromatography: If silica gel chromatography is problematic, consider using alumina or reverse-phase chromatography.

  • Reaction Optimization: The best solution is often to improve the reaction's selectivity to minimize the formation of impurities in the first place.

Q6: How do electron-donating (EDG) and electron-withdrawing (EWG) groups on the starting materials affect the reaction?

A6: The electronic properties of substituents can significantly influence reaction rates and yields.

  • In many Ru(III)-catalyzed oxidative reactions, the presence of EWGs on either the aldehyde or the 2-aminothiophenol results in higher yields.[1]

  • Conversely, some catalytic systems favor EDGs.[1]

  • In certain protocols, the yield is largely independent of the nature of the substituent.[1] It is essential to consult literature for the specific catalytic system you are using to predict the outcome or to be prepared to optimize conditions accordingly.

Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Yield

This guide provides a logical workflow to diagnose and resolve issues of low product yield.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Stoichiometry start->check_sm sm_ok Purity & Ratio Correct check_sm->sm_ok Yes sm_bad Impure or Incorrect Ratio check_sm->sm_bad No analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) sm_ok->analyze_crude action_sm Purify Starting Materials / Adjust Stoichiometry sm_bad->action_sm mostly_sm Mostly Unreacted Starting Material analyze_crude->mostly_sm Result side_products Multiple Side Products analyze_crude->side_products Result action_increase_energy Increase Temperature or Prolong Reaction Time mostly_sm->action_increase_energy action_temp Lower Reaction Temperature side_products->action_temp action_catalyst Screen Different Catalysts or Increase Catalyst Loading action_increase_energy->action_catalyst action_solvent Change Solvent System action_oxidant Use Milder / More Selective Oxidant action_temp->action_oxidant action_oxidant->action_solvent

Caption: A troubleshooting flowchart for diagnosing and resolving low reaction yields.

Guide 2: Optimizing Catalyst and Solvent Conditions

The interplay between catalyst and solvent is critical for success. The tables below summarize conditions from various studies to guide your optimization.

Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano CeO₂2-ABT + AldehydesVariesVaries20-30 min76-96[1]
Ru(III)2-ABT + AldehydesVariesVaries0.5-6 h43-88[1]
ZnO NPs2-ABT + AldehydesSolvent-freeRoom Temp30 min79-91[1]
TiO₂ NPs + H₂O₂2-ABT + AldehydesDaylightVaries5-27 min90-97[1]
SnP₂O₇2-ABT + Aromatic AldehydesVariesVaries8-35 min87-95[3][4]
[CholineCl][Imidazole]₂o-chloronitrobenzene + benzaldehyde + sulfurSolvent-free1206 h78[5]
H₂O₂/HCl2-ABT + AldehydesEthanolRoom Temp1 hExcellent[3][4]
Molecular Iodine2-ABT + Benzoic Acid DerivativesSolvent-freeVaries10 minExcellent[4]

Table 2: Influence of Solvent on Yield for a Model Reaction

Reaction: o-chloronitrobenzene (1 mmol), benzaldehyde (1 mmol), sulfur (2 mmol) at 120°C for 6h with 35 mol% [CholineCl][Imidazole]₂ catalyst.[5]

EntrySolventYield (%)
1DMSO46
2DMF35
31,4-Dioxane25
4Sulfolane41
5Solvent-free 78

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Synthesis using Microwave Irradiation

This protocol describes a green chemistry approach for synthesizing 2-substituted benzothiazoles.[1]

  • Reactant Mixture: In a CEM-focused microwave reactor vessel, combine 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol).

  • Solvent/Medium: Add glycerol (2 mL) as an eco-friendly reaction medium.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 180 W.

  • Temperature and Time: Set the reaction temperature to 100°C and irradiate for 4-8 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis using H₂O₂/HCl as a Catalyst at Room Temperature

This method is efficient for synthesizing a series of benzothiazole compounds with various substituents.[3][4]

  • Reactant Mixture: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.

  • Catalyst Addition: Add H₂O₂ (6.0 mmol) and HCl (3.0 mmol) to the mixture. The optimal ratio of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl is 1:1:6:3.[3][4]

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Monitoring: Monitor the reaction via TLC until the starting materials are consumed.

  • Work-up and Isolation: The product often precipitates from the reaction mixture. Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum. This method features an easy and quick isolation of products.[3][4]

Visualizations

General Experimental Workflow

This diagram illustrates the typical workflow for optimizing the synthesis of benzothiazole derivatives.

G cluster_prep Preparation cluster_opt Optimization cluster_final Finalization A Select Starting Materials (e.g., 2-ABT + Aldehyde) B Choose Initial Catalyst & Solvent System A->B Iterate C Screen Reaction Parameters (Temp, Time, Conc.) B->C Iterate D Analyze Yield & Purity (TLC, LCMS) C->D Iterate D->C Iterate E Scale-Up Reaction Under Optimal Conditions D->E F Work-up & Purification (Extraction, Chromatography) E->F G Characterization (NMR, MS, m.p.) F->G

Caption: A typical experimental workflow for synthesis and optimization.

Key Factors Influencing Benzothiazole Synthesis

This diagram shows the relationship between various experimental parameters and the reaction outcome.

G center Reaction Outcome (Yield & Purity) sub Substituents (EWG vs EDG) sub->center cat Catalyst (Type & Loading) cat->center solv Solvent (Polarity / None) solv->center temp Temperature temp->center time Reaction Time time->center

Caption: Key parameters influencing the yield and purity of benzothiazole derivatives.

References

Technical Support Center: Troubleshooting Low Catalyst Reusability in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzothiazoles, with a specific focus on improving catalyst reusability. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to decreased catalyst performance over repeated uses in benzothiazole synthesis.

Problem: Significant drop in product yield after the first catalytic cycle.

Possible Cause Diagnostic Check Suggested Solution
Catalyst Leaching Analyze the reaction filtrate for the presence of the metal from your catalyst using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.- Modify Catalyst Support: Immobilize the catalyst on a more robust support material (e.g., silica, alumina, magnetic nanoparticles) to enhance metal anchoring. - Optimize Reaction Conditions: Lower the reaction temperature or use a less polar solvent to minimize metal dissolution.[1] - Use of Ligands: Employ strongly coordinating ligands that can form stable complexes with the metal center, reducing its propensity to leach.
Catalyst Poisoning The presence of sulfur-containing reactants (2-aminothiophenol) and the benzothiazole product can poison certain metal catalysts, particularly palladium.[1] This is a common issue.- Catalyst Selection: Opt for catalysts known to be more resistant to sulfur poisoning. - Pre-treatment of Substrates: If impurities in the starting materials are suspected, purify the 2-aminothiophenol and aldehyde/carboxylic acid before the reaction. - Increase Catalyst Loading: While not ideal, a temporary solution is to increase the catalyst loading to compensate for the poisoned sites.
Incomplete Catalyst Recovery Weigh the catalyst before and after the reaction cycle (after thorough drying). A significant loss in weight indicates mechanical loss during workup.- Improve Recovery Technique: For heterogeneous catalysts, optimize the filtration or centrifugation process. Using magnetic nanocatalysts can simplify recovery with an external magnet.[2] - Wash Solvents: Use appropriate solvents for washing the recovered catalyst that do not cause agglomeration or loss of fine particles.

Problem: Gradual decrease in catalyst activity over several cycles.

Possible Cause Diagnostic Check Suggested Solution
Thermal Degradation or Sintering Characterize the used catalyst using techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to check for changes in crystallite size or morphology.- Lower Reaction Temperature: Operate at the lowest effective temperature to prevent thermal stress on the catalyst. - Choose Thermally Stable Supports: Select support materials with high thermal stability.
Fouling by Organic Residues (Coking) Visually inspect the catalyst for a change in color (e.g., darkening). Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of deposited organic material.- Washing: Wash the catalyst with a suitable solvent to remove adsorbed organic species. - Calcination: For thermally stable catalysts, controlled calcination in air or an inert atmosphere can burn off carbonaceous deposits.[3]
Formation of Inactive Catalytic Species For palladium catalysts, the formation of inactive Pd(0) species can occur. This can be investigated using techniques like X-ray Photoelectron Spectroscopy (XPS).- Re-oxidation: For deactivated Pd(0) species, treatment with a mild oxidizing agent, such as benzoquinone, can regenerate the active Pd(II) state.[4]

Frequently Asked Questions (FAQs)

Q1: My heterogeneous catalyst is losing activity. What is the most likely cause in benzothiazole synthesis?

A1: The most common causes for the deactivation of heterogeneous catalysts in benzothiazole synthesis are metal leaching into the reaction medium and poisoning of the active sites by sulfur-containing compounds.[1] The reactants and the product molecule itself can act as poisons to some metal catalysts.

Q2: How can I effectively recover my nanoparticle catalyst after the reaction?

A2: For nanoparticle catalysts, recovery can be challenging due to their small size. The most effective method is to use magnetic nanoparticles as the catalyst support. This allows for easy and efficient separation from the reaction mixture using an external magnet.[2]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the cause of deactivation. For instance, coke formation can often be reversed by calcination.[3] Poisoned catalysts can sometimes be regenerated by washing with specific reagents. For example, acid washing can remove certain inorganic poisons.[5] Deactivated palladium catalysts can sometimes be regenerated by washing with a mixture of chloroform and glacial acetic acid.[6]

Q4: What is a simple experimental protocol to test catalyst reusability?

A4: After the initial reaction, recover the catalyst by filtration (for solid catalysts) or magnetic decantation (for magnetic catalysts). Wash the catalyst with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed products and unreacted starting materials. Dry the catalyst thoroughly under vacuum. Then, use the recovered catalyst in a subsequent reaction under the same conditions as the first run. Repeat this process for several cycles, analyzing the product yield at each step to determine the catalyst's stability.

Q5: The product yield drops by about 5-10% with each cycle. Is this normal?

A5: A slight drop in yield with each cycle can be expected due to minor mechanical losses of the catalyst during recovery and handling, or a slow, cumulative deactivation process. However, a sharp and continuous decline indicates a more significant issue like catalyst poisoning or leaching that should be addressed using the troubleshooting guide.

Quantitative Data on Catalyst Reusability

The following tables summarize the reusability of various catalysts reported for benzothiazole synthesis.

Table 1: Reusability of Heterogeneous Catalysts

CatalystReaction ConditionsCycle 1 Yield (%)Cycle 3 Yield (%)Cycle 5 Yield (%)Reference
SnP₂O₇2-aminothiophenol, aromatic aldehydes, 8-35 min87-95Not specifiedActivity maintained[7]
FeCl₃/Montmorillonite K-102-aminothiophenol, aldehydes, ultrasound, 0.7-5 h8569-[2]
MNP-phenanthroline-Pd2-aminothiophenol, aryl aldehydes, 6 h89-98Not specifiedActivity maintained for 7 cycles[2]
KF·Al₂O₃2-aminothiophenol, acid chlorides/anhydridesHighNot specifiedNo loss of activity after 10 cycles[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery and Reuse

  • Catalyst Separation: Following the completion of the reaction, allow the mixture to cool to room temperature.

    • For solid heterogeneous catalysts, separate the catalyst from the reaction mixture by vacuum filtration using a suitable filter paper.

    • For magnetic catalysts, place a strong magnet against the side of the reaction vessel to immobilize the catalyst, then carefully decant the supernatant.

  • Washing: Wash the recovered catalyst multiple times with an appropriate solvent (e.g., ethanol, ethyl acetate) to remove any residual reactants and products.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.

  • Reuse: The dried catalyst is now ready to be used in a subsequent reaction under identical conditions.

Visualizations

Catalyst_Deactivation_Pathway cluster_causes Deactivation Mechanisms Active_Catalyst Active Catalyst Reaction_Cycle Benzothiazole Synthesis Active_Catalyst->Reaction_Cycle Reaction_Cycle->Active_Catalyst Successful Reuse Deactivated_Catalyst Deactivated Catalyst Reaction_Cycle->Deactivated_Catalyst Leaching Leaching Deactivated_Catalyst->Leaching Poisoning Poisoning (Sulfur) Deactivated_Catalyst->Poisoning Sintering Thermal Sintering Deactivated_Catalyst->Sintering Fouling Fouling (Coking) Deactivated_Catalyst->Fouling

Caption: Common pathways for catalyst deactivation in benzothiazole synthesis.

Troubleshooting_Workflow Start Low Catalyst Reusability Observed Check_Leaching Analyze Filtrate for Metal Content Start->Check_Leaching Check_Recovery Quantify Catalyst Loss Check_Leaching->Check_Recovery No Metal Detected Leaching_Positive Modify Support / Conditions Check_Leaching->Leaching_Positive Metal Detected Characterize_Catalyst Analyze Used Catalyst (XRD, TEM, TGA) Check_Recovery->Characterize_Catalyst Minimal Loss Recovery_Issue Optimize Recovery Technique Check_Recovery->Recovery_Issue Significant Loss Poisoning_Suspected Consider Sulfur Poisoning Characterize_Catalyst->Poisoning_Suspected No Structural Change Degradation_Observed Address Thermal/Structural Changes Characterize_Catalyst->Degradation_Observed Structural Change

Caption: A decision-making workflow for troubleshooting low catalyst reusability.

Catalyst_Regeneration_Logic cluster_regeneration Regeneration Strategies Deactivated_Catalyst Deactivated Catalyst Washing Solvent/Acid Washing Deactivated_Catalyst->Washing Fouling/Poisoning Calcination Calcination Deactivated_Catalyst->Calcination Coking Reoxidation Chemical Re-oxidation Deactivated_Catalyst->Reoxidation Change in Oxidation State Regenerated_Catalyst Regenerated Catalyst Washing->Regenerated_Catalyst Calcination->Regenerated_Catalyst Reoxidation->Regenerated_Catalyst

Caption: Logical approaches to catalyst regeneration based on the deactivation mechanism.

References

Validation & Comparative

A Comparative Analysis of CENP-E Inhibitors: Benchmarking 2-(1H-pyrrol-3-yl)benzo[d]thiazole Derivatives Against Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-mitotic cancer therapeutics, the centromere-associated protein E (CENP-E) has emerged as a compelling target. As a kinesin-7 motor protein, CENP-E is pivotal for the alignment of chromosomes at the metaphase plate, a critical step for accurate cell division. Its inhibition leads to mitotic arrest and subsequent cell death, making it a focal point for the development of novel anticancer agents. This guide provides a detailed comparison of a newer class of CENP-E inhibitors, benzo[d]pyrrolo[2,1-b]thiazole derivatives, against other prominent CENP-E inhibitors such as GSK923295, PF-2771, and Syntelin.

Introduction to CENP-E and Its Inhibition

Centromere Protein E (CENP-E) is a plus-end directed kinesin motor protein essential for chromosome segregation during mitosis.[1][2] It plays a crucial role in capturing and transporting chromosomes to the metaphase plate, ensuring proper alignment before the cell divides.[1] The inhibition of CENP-E's motor function disrupts this process, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][3] This targeted approach offers a potential advantage over traditional microtubule-targeting agents, which can be associated with neurotoxicity and neutropenia.[4]

Overview of Compared CENP-E Inhibitors

This guide focuses on comparing the following CENP-E inhibitors:

  • 2-(1H-pyrrol-3-yl)benzo[d]thiazole Derivatives: A newer class of ATP-competitive inhibitors of CENP-E. For this guide, we will focus on the lead compound identified in studies, referred to as a benzo[d]pyrrolo[2,1-b]thiazole derivative.[4][5]

  • GSK923295: A well-characterized, potent, and allosteric inhibitor of CENP-E that has undergone Phase I clinical trials.[1][3][6][7] It is uncompetitive with respect to both ATP and microtubules.[6][8]

  • PF-2771: A potent and selective, non-competitive inhibitor of CENP-E's motor activity.[9][10][11]

  • Syntelin: A selective CENP-E inhibitor that binds to a different site than GSK923295.[12][13][14]

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the selected CENP-E inhibitors, providing a direct comparison of their potency and cellular effects.

InhibitorTypeIC50 / KiCell Line ExamplesCellular Effects
Benzo[d]pyrrolo[2,1-b]thiazole derivative ATP-CompetitiveIC50: 17 µM (ATPase assay)HeLa, HCT116Induces mitotic arrest and apoptosis; inhibits cell proliferation.[4][5]
GSK923295 Allosteric, ATP/MT-UncompetitiveKi: 3.2 nM (human CENP-E)Broad activity in 237 cancer cell lines (Avg. GI50: 253 nM).[6][8]Causes chromosome misalignment, mitotic arrest, and apoptosis.[1][8]
PF-2771 Non-CompetitiveIC50: 16.1 nM (motor activity)Potent against basal-like breast cancer cells (EC50 < 0.1 µM).[9][10][15]Induces chromosomal congression defects and apoptosis.[10][15]
Syntelin SelectiveIC50: 160 nMEffective against triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231).[13][14][16]Inhibits TNBC cell proliferation and metastasis; induces apoptosis.[16][17]

Mechanism of Action

While all four compounds target CENP-E, their mechanisms of inhibition differ, which can have implications for their specificity and potential for resistance.

  • Benzo[d]pyrrolo[2,1-b]thiazole derivatives act as ATP-competitive inhibitors . They bind to the ATP-binding pocket of the CENP-E motor domain, preventing ATP from binding and being hydrolyzed, which is necessary for the motor function that drives chromosome movement.[4][5]

  • GSK923295 is an allosteric inhibitor . It binds to a site on the CENP-E motor domain distinct from the ATP or microtubule binding sites.[1][8] This binding event stabilizes the CENP-E protein in a conformation that has a high affinity for microtubules but prevents ATP hydrolysis, effectively locking the motor protein onto the microtubule track and halting its movement.[1]

  • PF-2771 is a non-competitive inhibitor of CENP-E motor activity.[10][15] This suggests it binds to a site other than the active site, altering the enzyme's conformation and inhibiting its function regardless of substrate concentration.

  • Syntelin is a selective inhibitor that binds to a different site from GSK923295, indicating another allosteric binding pocket.[12] This is significant because it suggests that Syntelin could be effective against tumors that might develop resistance to GSK923295 through mutations at its binding site.[12]

CENP_E_Inhibition_Pathway cluster_mitosis Mitosis cluster_cenpe CENP-E Function cluster_outcome Cellular Outcome Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase CENP_E CENP-E Motor Protein Prometaphase->CENP_E requires Anaphase Anaphase Metaphase->Anaphase ATP_Hydrolysis ATP Hydrolysis CENP_E->ATP_Hydrolysis uses MT_Binding Microtubule Binding CENP_E->MT_Binding Mitotic_Arrest Mitotic Arrest Chromosome_Capture Chromosome Capture MT_Binding->Chromosome_Capture Chromosome_Congression Chromosome Congression Chromosome_Capture->Chromosome_Congression Chromosome_Congression->Metaphase enables Inhibitor_BPT Benzo[d]pyrrolo [2,1-b]thiazole Inhibitor_BPT->ATP_Hydrolysis blocks (ATP-competitive) Inhibitor_BPT->ATP_Hydrolysis Inhibitor_BPT->Mitotic_Arrest Inhibitor_GSK GSK923295 Inhibitor_GSK->CENP_E binds (allosteric) Inhibitor_GSK->CENP_E Inhibitor_GSK->Mitotic_Arrest Inhibitor_PF PF-2771 Inhibitor_PF->CENP_E binds (non-competitive) Inhibitor_PF->CENP_E Inhibitor_PF->Mitotic_Arrest Inhibitor_SYN Syntelin Inhibitor_SYN->CENP_E binds (allosteric) Inhibitor_SYN->CENP_E Inhibitor_SYN->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of CENP-E inhibition leading to mitotic arrest and apoptosis.

Experimental Protocols

The evaluation of CENP-E inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

CENP-E ATPase Activity Assay

Objective: To measure the inhibitor's effect on the microtubule-stimulated ATPase activity of the CENP-E motor domain.

Protocol:

  • Reagents: Recombinant human CENP-E motor domain, taxol-stabilized microtubules, ATP, and a malachite green-based phosphate detection reagent.

  • Procedure: a. The CENP-E motor domain is incubated with varying concentrations of the inhibitor in a reaction buffer containing microtubules. b. The reaction is initiated by the addition of ATP. c. The mixture is incubated at room temperature to allow for ATP hydrolysis. d. The reaction is stopped, and the amount of inorganic phosphate released is quantified using a malachite green reagent, which forms a colored complex with phosphate. e. Absorbance is measured, and the data is used to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)

Objective: To determine the effect of the inhibitor on the growth and viability of cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., HeLa, HCT116, MDA-MB-468) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of the CENP-E inhibitor for a specified period (e.g., 72 hours).

  • Staining:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

    • SRB Assay: Cells are fixed, and Sulforhodamine B (SRB) solution is added to stain total cellular protein.

  • Quantification: The formazan (MTT) or bound SRB is solubilized, and the absorbance is read using a plate reader.

  • Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Immunofluorescence Microscopy for Mitotic Arrest

Objective: To visualize the cellular effects of the inhibitor on chromosome alignment and mitotic progression.

Protocol:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the CENP-E inhibitor (e.g., at its GI50 concentration) for a duration that allows for entry into mitosis (e.g., 16-24 hours).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with primary antibodies against specific cellular components (e.g., anti-α-tubulin for microtubules, anti-centromere antibodies) followed by fluorescently labeled secondary antibodies. DNA is counterstained with a dye like DAPI.

  • Imaging: Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

  • Analysis: Cells are scored for mitotic index and phenotypes such as misaligned chromosomes, indicating a failure of chromosome congression and mitotic arrest.[1]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models ATPase_Assay CENP-E ATPase Assay Selectivity_Panel Kinesin Selectivity Panel ATPase_Assay->Selectivity_Panel Confirm Target Proliferation_Assay Cell Proliferation Assay (e.g., MTT/SRB) ATPase_Assay->Proliferation_Assay Identify Hits Mitotic_Arrest_Assay Mitotic Arrest Assay (Immunofluorescence) Proliferation_Assay->Mitotic_Arrest_Assay Determine GI50 Xenograft_Model Xenograft Tumor Models Proliferation_Assay->Xenograft_Model Validate in vivo Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 Staining) Mitotic_Arrest_Assay->Apoptosis_Assay Confirm Phenotype Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study Assess Efficacy

Caption: General experimental workflow for the evaluation of CENP-E inhibitors.

Conclusion

The landscape of CENP-E inhibitors is diverse, with compounds exhibiting different mechanisms of action and potencies.

  • GSK923295 and PF-2771 stand out for their high potency in the low nanomolar range. GSK923295, as an allosteric inhibitor, has been extensively studied and provides a strong benchmark.[6][7][8]

  • Syntelin offers the advantage of a distinct binding site, which could be leveraged to overcome potential resistance to other allosteric inhibitors.[12]

  • The benzo[d]pyrrolo[2,1-b]thiazole derivatives represent a promising class of ATP-competitive inhibitors.[4][5] While the lead compound identified to date shows lower potency (micromolar range) in biochemical assays compared to its competitors, its distinct ATP-competitive mechanism warrants further investigation and chemical optimization.[4] This class of compounds provides a valuable structural scaffold for developing new anticancer agents targeting kinesin motor proteins.[5]

For researchers and drug developers, the choice of inhibitor will depend on the specific research question or therapeutic goal. The high potency of GSK923295 and PF-2771 makes them excellent tool compounds for studying CENP-E biology, while the novel scaffolds of Syntelin and the benzo[d]pyrrolo[2,1-b]thiazole derivatives offer exciting opportunities for the development of next-generation anti-mitotic therapies.

References

A Comparative Guide to Pyrrole-Fused Donor Moieties in Benzothiadiazole-Based Molecules for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic design of organic molecules is paramount to advancing organic electronics. This guide provides a comparative analysis of three prominent pyrrole-fused donor moieties—Dithienopyrrole (DTP), 1H-Indole (IN), and Carbazole (Cz)—when integrated into benzothiadiazole (BT)-based donor-acceptor architectures. The selection of the donor unit is a critical factor that profoundly influences the photophysical, electrochemical, and charge-transport properties of these materials, ultimately dictating their performance in applications such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

This publication offers a side-by-side comparison of key performance metrics, supported by experimental data from recent literature. Detailed experimental protocols for the cited characterization techniques are also provided to ensure reproducibility and facilitate further research.

Molecular Structures at a Glance

The fundamental architecture of the molecules discussed herein consists of a central electron-accepting benzothiadiazole (BT) core flanked by electron-donating pyrrole-fused moieties. The variations in the donor unit lead to significant differences in the electronic properties and molecular geometry of the resulting compounds.

Molecular Structure Overview cluster_DTP Dithienopyrrole-Benzothiadiazole (DTP-BT) cluster_IN 1H-Indole-Benzothiadiazole (IN-BT) cluster_Cz Carbazole-Benzothiadiazole (Cz-BT) DTP_BT Donor-Acceptor-Donor DTP Dithienopyrrole (Donor) DTP_BT->DTP BT_DTP Benzothiadiazole (Acceptor) DTP_BT->BT_DTP IN_BT Donor-Acceptor-Donor IN 1H-Indole (Donor) IN_BT->IN BT_IN Benzothiadiazole (Acceptor) IN_BT->BT_IN Cz_BT Donor-Acceptor-Donor Cz Carbazole (Donor) Cz_BT->Cz BT_Cz Benzothiadiazole (Acceptor) Cz_BT->BT_Cz

Caption: Generalized Donor-Acceptor-Donor molecular structures.

Comparative Performance Data

The following tables summarize the key photophysical, electrochemical, and device performance data for representative molecules from each class. These metrics are crucial for evaluating their potential in specific organic electronic applications.

Photophysical Properties

The absorption and emission characteristics of these molecules are fundamental to their function in light-harvesting (OSCs) and light-emitting (OLEDs) devices.

Donor MoietyMoleculeAbsorption Max (λmax, nm)Emission Max (λem, nm)Optical Bandgap (Eg, eV)Reference
DithienopyrrolePDTP-DTBT416, 625-1.61[1]
1H-IndoleIN-BT2T-IN4856301.97[2]
CarbazoleC1488690-[3]
Electrochemical Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for determining charge injection barriers, the open-circuit voltage (Voc) in solar cells, and the overall stability of the material.

Donor MoietyMoleculeHOMO (eV)LUMO (eV)Electrochemical Bandgap (Eg, eV)Reference
DithienopyrrolePDTP-DTBT-5.13-3.521.61[1]
1H-IndoleIN-BT2T-IN-4.83-2.861.97[2]
CarbazoleP(BT-C2)-5.37-3.491.88[4]
Device Performance

The ultimate test of these materials lies in their performance within a device. The following tables showcase their efficacy in organic solar cells and organic light-emitting diodes.

Organic Solar Cells (OSCs)

Donor MoietyDevice StructurePower Conversion Efficiency (PCE, %)Open-Circuit Voltage (Voc, V)Short-Circuit Current (Jsc, mA/cm²)Fill Factor (FF, %)Reference
DithienopyrrolePDTP-DT2BT:PC70BM3.120.767.1158[1]
CarbazoleP(BT-C2):PC71BM5.00.889.162[4]

Organic Light-Emitting Diodes (OLEDs)

Donor MoietyDevice StructureExternal Quantum Efficiency (EQE, %)Current Efficiency (cd/A)Turn-on Voltage (V)Reference
CarbazoleITO/PEDOT:PSS/C1/Alq3/LiF/Al3.136.84.0[3]

Experimental Protocols

To ensure the integrity and reproducibility of the presented data, the following are detailed methodologies for the key experiments cited.

Synthesis of Dithienopyrrole-Benzothiadiazole Copolymers (e.g., PDTP-DTBT)

The synthesis of D-A copolymers based on dithienopyrrole and benzothiadiazole is typically achieved through Stille or Suzuki coupling reactions.[1][5] For instance, the synthesis of PDTP-DTBT involves the reaction of a distannylated dithienopyrrole monomer with a dibrominated benzothiadiazole monomer in the presence of a palladium catalyst, such as Pd(PPh₃)₄.[5] The reaction is carried out in an inert atmosphere (e.g., under nitrogen or argon) in a suitable solvent like dry toluene. The mixture is heated to a temperature of around 85-90°C for a period of 48 hours. After the reaction, the polymer is typically end-capped by adding a monofunctional reagent like phenylboronic acid and then precipitated in a non-solvent such as methanol. The resulting polymer is then purified by Soxhlet extraction to remove catalyst residues and oligomers.

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

The photophysical properties of the synthesized molecules are investigated using UV-Vis absorption and photoluminescence spectroscopy.[6] For solution-state measurements, the compounds are dissolved in a suitable organic solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), at a concentration of approximately 10⁻⁵ M. The absorption spectra are recorded on a spectrophotometer, and the molar extinction coefficient (ε) can be determined using the Beer-Lambert law. For thin-film measurements, the materials are deposited onto a quartz substrate via spin-coating or drop-casting from solution. Photoluminescence spectra are recorded using a spectrofluorometer, with the excitation wavelength set at the absorption maximum of the sample. The optical bandgap (Eg) can be estimated from the onset of the absorption edge of the UV-Vis spectrum.

Cyclic Voltammetry (CV)

Electrochemical characterization is performed using cyclic voltammetry to determine the HOMO and LUMO energy levels of the materials.[7] The measurements are carried out in a three-electrode cell configuration, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode. The sample is either in solution (dissolved in a suitable solvent like dichloromethane or acetonitrile with a supporting electrolyte such as tetrabutylammonium hexafluorophosphate, TBAPF₆) or as a thin film coated on the working electrode. The potential is swept, and the oxidation and reduction potentials are recorded. The HOMO and LUMO energy levels are then calculated from the onset potentials of the first oxidation and reduction peaks, respectively, by referencing them to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level.

Organic Device Fabrication and Testing

Organic Solar Cells (OSCs): The fabrication of bulk heterojunction (BHJ) solar cells typically involves blending the donor polymer with a fullerene acceptor, such as PC₇₁BM, in a common organic solvent like chlorobenzene or o-dichlorobenzene.[4] The active layer is then deposited onto a pre-cleaned indium tin oxide (ITO)-coated glass substrate, often with a hole-transporting layer like PEDOT:PSS, via spin-coating. A low work function metal cathode, such as calcium or aluminum, is then thermally evaporated on top of the active layer under high vacuum. The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are extracted from the J-V curves.

Organic Light-Emitting Diodes (OLEDs): OLEDs are fabricated in a multilayer structure.[3] On a pre-cleaned ITO-coated glass substrate, a hole-injection layer (e.g., PEDOT:PSS) is spin-coated. Subsequently, the emissive layer, comprising the synthesized donor-acceptor molecule, is deposited. An electron-transporting layer (e.g., Alq₃) and an electron-injection layer (e.g., LiF) are then sequentially deposited, followed by the thermal evaporation of a metal cathode (e.g., Al). The electroluminescence (EL) spectra, current efficiency, and external quantum efficiency (EQE) of the devices are measured using a spectroradiometer and a source meter.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for material synthesis, characterization, and device fabrication.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation Polymerization Polymerization (Stille/Suzuki) Monomer_Prep->Polymerization Purification Purification (Soxhlet) Polymerization->Purification Structural Structural (NMR, GPC) Purification->Structural Photophysical Photophysical (UV-Vis, PL) Purification->Photophysical Electrochemical Electrochemical (CV) Purification->Electrochemical

Caption: A typical workflow for the synthesis and characterization of donor-acceptor polymers.

OSC Device Fabrication Workflow Substrate_Prep Substrate Cleaning (ITO) HTL_Deposition HTL Deposition (PEDOT:PSS) Substrate_Prep->HTL_Deposition Active_Layer Active Layer Spin-Coating (Donor:Acceptor) HTL_Deposition->Active_Layer Cathode_Deposition Cathode Evaporation (Ca/Al) Active_Layer->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Testing J-V Testing Encapsulation->Testing

References

Unraveling the Structure-Activity Relationship of 2-(1H-pyrrol-3-yl)benzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(1H-pyrrol-3-yl)benzo[d]thiazole derivatives and related analogs. By presenting key experimental data and methodologies, we aim to furnish researchers with the insights needed to guide future drug discovery efforts centered on this promising heterocyclic core.

Comparative Biological Activity

While specific quantitative data for a broad range of this compound derivatives remains limited in publicly accessible literature, studies on structurally related pyrrolo[2,1-b][1][2]benzothiazole derivatives offer valuable insights into their potential as anticancer agents. These fused systems can be considered conformationally restricted analogs of the target compounds.

A study by Aboul-Enein et al. investigated a series of 1-amino-2-(aryl)pyrrolo[2,1-b][1][2]benzothiazole-3-carbonitrile derivatives for their cytotoxic activity against various cancer cell lines. The results, summarized in the table below, highlight the influence of the aryl substituent at the 2-position on anticancer potency.[3]

CompoundAr SubstituentLung (NCI-H460) IC₅₀ (µM)Liver (HepG2) IC₅₀ (µM)Colon (HCT-116) IC₅₀ (µM)
9a Phenyl2.1 ± 0.13.2 ± 0.24.5 ± 0.3
9b 4-Methylphenyl3.5 ± 0.24.8 ± 0.35.1 ± 0.4
9c 4-Methoxyphenyl4.1 ± 0.35.5 ± 0.46.2 ± 0.5
9d 4-Chlorophenyl1.8 ± 0.12.5 ± 0.13.7 ± 0.2
9e 4-Nitrophenyl5.2 ± 0.46.8 ± 0.57.4 ± 0.6
Doxorubicin -4.5 ± 0.25.2 ± 0.36.8 ± 0.4
Data extracted from Aboul-Enein et al., 2022.[3]

From this data, it is evident that substitution on the aryl ring at the 2-position of the pyrrolo[2,1-b][1][2]benzothiazole core significantly impacts cytotoxic activity. The presence of an electron-withdrawing group, such as a chloro substituent (compound 9d ), generally leads to enhanced potency against the tested cancer cell lines compared to the unsubstituted phenyl analog (compound 9a ) and derivatives with electron-donating groups.[3]

Structure-Activity Relationship Insights

Based on the available literature for benzothiazole derivatives, several key structural features are known to influence their biological activity. These general SAR principles can be extrapolated to hypothesize the SAR for this compound derivatives.

SAR_General Core This compound Pyrrole Pyrrole Core->Pyrrole Essential for biological interaction Benzothiazole_Ring Benzothiazole_Ring Core->Benzothiazole_Ring Pyrrole_Substituents Pyrrole_Substituents Core->Pyrrole_Substituents Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) Pyrrole->Activity Determines primary mechanism of action Benzothiazole_Ring->Activity Modulates potency and pharmacokinetic properties Pyrrole_Substituents->Activity Fine-tunes binding affinity and selectivity

  • The 2-Substituent: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of biological activity. The introduction of a pyrrole ring at this position is expected to significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

  • Substitution on the Benzothiazole Ring: Modifications on the benzene ring of the benzothiazole core, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the overall electronic character of the molecule. This can impact its binding affinity to target proteins and its pharmacokinetic properties.

  • Substitution on the Pyrrole Ring: The presence and nature of substituents on the pyrrole ring offer further opportunities for SAR exploration. As seen in the pyrrolo[2,1-b][1][2]benzothiazole series, aryl groups at the 2-position of the pyrrole ring and their substituents play a crucial role in determining cytotoxic potency.[3]

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies are crucial. The following outlines a typical experimental protocol for evaluating the in vitro cytotoxic activity of novel compounds.

Experimental_Workflow start Start compound_prep Compound Preparation (Stock Solutions) start->compound_prep treatment Treatment with Test Compounds (Varying Concentrations) compound_prep->treatment cell_culture Cell Line Culture (e.g., NCI-H460, HepG2, HCT-116) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement (e.g., at 570 nm) mtt_assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis end End data_analysis->end

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, HepG2, HCT-116) are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The available data on pyrrolo[2,1-b][1][2]benzothiazole derivatives suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR of these compounds is significantly influenced by substitutions on both the pyrrole and benzothiazole rings. Future research should focus on a systematic exploration of these substitution patterns to optimize potency and selectivity. The synthesis and evaluation of a focused library of this compound derivatives with diverse substituents on both heterocyclic rings are warranted to fully elucidate the SAR and identify lead candidates for further preclinical development.

References

A Comparative Guide to the Anticancer Potential of 2-(1H-pyrrol-3-yl)benzo[d]thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of the 2-substituted benzothiazole scaffold, with a focus on validating the potential of molecules structurally related to 2-(1H-pyrrol-3-yl)benzo[d]thiazole. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide will draw comparisons from closely related benzothiazole derivatives and established anticancer agents.

Executive Summary

Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including those of the breast, lung, colon, and liver.[1][2][3] The anticancer mechanism of benzothiazole derivatives is often attributed to their ability to induce apoptosis, disrupt the cell cycle, and modulate key signaling pathways involved in cancer progression, such as EGFR, PI3K/Akt/mTOR, and JAK/STAT.[2][4] This guide will compare the in vitro anticancer activity of representative benzothiazole derivatives with doxorubicin, a widely used chemotherapeutic agent, and provide detailed experimental protocols for assessing their efficacy.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various benzothiazole derivatives against a panel of human cancer cell lines, with doxorubicin as a standard reference drug.

Compound/DrugLung Cancer (A549)Breast Cancer (MCF-7)Colon Cancer (HCT-116)Liver Cancer (HepG2)Reference
Pyrrolo[2,1-b][5][6]benzothiazole Derivative (9a) > 50> 50> 50> 50[3]
Pyrrolo[2,1-b][5][6]benzothiazole Derivative (9d) 7.8 ± 0.68.5 ± 0.76.9 ± 0.59.2 ± 0.8[3]
Benzamide Benzothiazole Derivative (41) --1.1 - 8.8-[1]
Benzamide Benzothiazole Derivative (42) --1.1 - 8.8-[1]
Doxorubicin 0.84 (approx.)1.27 - 27.90.860.48 (approx.)[7][8][9]

Note: The data for pyrrolo[2,1-b][5][6]benzothiazole derivatives provides insight into a class of compounds closely related to the target of interest. The benzamide benzothiazole derivatives highlight the potential of 2-substituted benzothiazoles. IC50 values for doxorubicin can vary between studies and cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of anticancer compounds. Below are standard protocols for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Experimental Workflow

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][12]

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[5][13]

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways in Benzothiazole-Induced Anticancer Activity

Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways. A recent study on 2-substituted benzothiazoles in breast cancer cell lines revealed their ability to downregulate EGFR activity and subsequently inhibit downstream pathways like PI3K/Akt/mTOR and JAK/STAT.[2]

Benzothiazole_Signaling_Pathway cluster_pathway Benzothiazole Anticancer Mechanism Benzothiazole Derivative Benzothiazole Derivative EGFR EGFR Benzothiazole Derivative->EGFR Inhibits Apoptosis Apoptosis Benzothiazole Derivative->Apoptosis Induces PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes STAT3 STAT3 JAK->STAT3 Activates STAT3->Proliferation Promotes STAT3->Survival Promotes Inhibition Inhibition Induction Induction

Proposed Signaling Pathway for Benzothiazole Derivatives

Conclusion

The 2-substituted benzothiazole scaffold represents a valuable pharmacophore in the development of novel anticancer agents. While direct experimental data on this compound is limited, the broader class of benzothiazole derivatives demonstrates significant cytotoxic activity against a range of cancer cell lines. Further investigation into the synthesis and biological evaluation of this compound and its close analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic validation of these promising compounds.

References

A Comparative Analysis of 2-(Heteroaryl)benzo[d]thiazoles: Unveiling the Anticancer Potential of Pyrrole, Furan, and Thiophene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive comparative guide has been developed to elucidate the nuanced differences in the anticancer activity of 2-(1H-pyrrol-3-yl)benzo[d]thiazole and its furan and thiophene analogs. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of their synthesis, biological activity, and underlying mechanisms of action, supported by available experimental data.

The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including notable anticancer properties.[1] The introduction of five-membered heterocyclic rings—pyrrole, furan, and thiophene—at the 2-position of the benzothiazole nucleus can significantly modulate the molecule's electronic properties, lipophilicity, and spatial arrangement, thereby influencing its interaction with biological targets. This comparison aims to provide a clear, data-driven overview to inform future drug design and development efforts in this promising class of compounds.

Comparative Anticancer Activity

CompoundCancer Cell Line(s)IC50 Value(s)Reference(s)
N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (Prostate)19.9 ± 1.17 µg/mL[2]
LNCaP (Prostate)11.2 ± 0.79 µg/mL[2]
Imidazolinyl-substituted thiophene based BTAMiaPaCa-2 (Pancreatic), MCF-7 (Breast)Strong antiproliferative effects (IC50 not specified)[2]
Pyrrolo[2,1-b][2][3]benzothiazole derivativesNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Moderate to good antitumor activity (IC50 values in the low µmol/L range for some derivatives)[4]
2,5-Disubstituted furan benzothiazole derivativesA549, HCC827, NCI-H358 (Lung)Compounds showed potential antitumor activity[5]

Note: The data presented is for structurally related compounds and not a direct comparison of the three primary analogs of interest. The lack of standardized testing conditions and different cancer cell lines makes direct extrapolation of potency challenging. However, this data collectively suggests that benzothiazoles featuring thiophene, pyrrole, and furan moieties all exhibit promising anticancer activity.

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited biological data, detailed methodologies for key experiments are essential.

Synthesis of 2-(Heteroaryl)benzo[d]thiazoles

The general synthesis of 2-(heteroaryl)benzo[d]thiazoles typically involves the condensation of 2-aminothiophenol with a corresponding heteroaryl aldehyde or carboxylic acid.[6]

General Procedure for the Synthesis of 2-(Furan-2-yl)benzo[d]thiazole and 2-(Thiophen-2-yl)benzo[d]thiazole:

A mixture of 2-aminothiophenol (1 equivalent) and the respective aldehyde (furfural or thiophene-2-carboxaldehyde, 1 equivalent) is refluxed in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[3][7] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Synthesis of this compound:

The synthesis of the 2-(1H-pyrrol-3-yl) isomer is less commonly reported. A potential route involves the condensation of 2-aminothiophenol with pyrrole-3-carboxaldehyde under similar conditions as described above.[8]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and evaluation process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start Starting Materials (2-Aminothiophenol, Heteroaryl Aldehydes) reaction Condensation Reaction start->reaction Reflux purification Purification (Recrystallization/ Chromatography) reaction->purification product 2-(Heteroaryl)benzo[d]thiazoles purification->product mtt_assay MTT Assay product->mtt_assay cell_culture Cancer Cell Lines cell_culture->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis results Comparative Anticancer Activity data_analysis->results

Figure 1. Experimental workflow for the synthesis and anticancer evaluation of 2-(heteroaryl)benzo[d]thiazoles.

The anticancer activity of many benzothiazole derivatives is attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

egfr_pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 Benzothiazole 2-(Heteroaryl)benzo[d]thiazole Analogs Benzothiazole->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

References

Navigating Drug Resistance: A Comparative Analysis of 2-(1H-pyrrol-3-yl)benzo[d]thiazole and Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. This guide offers a comparative analysis of the cross-resistance profiles of compounds related to 2-(1H-pyrrol-3-yl)benzo[d]thiazole, a member of the promising benzothiazole class of anticancer agents. While direct cross-resistance studies on this compound are not extensively available in the current body of scientific literature, this report synthesizes data from related benzothiazole derivatives to provide researchers, scientists, and drug development professionals with a valuable resource for understanding and potentially circumventing resistance mechanisms.

Benzothiazoles have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1][2][3] These compounds exert their therapeutic action through various mechanisms, such as the inhibition of key signaling pathways involved in tumor growth and proliferation.[1][4] However, as with many chemotherapeutic agents, cancer cells can develop resistance, limiting their long-term efficacy. Understanding the patterns of cross-resistance—where resistance to one drug confers resistance to others—is paramount for designing effective combination therapies and novel drug candidates.

Comparative Analysis of Anticancer Activity

While specific cross-resistance data is limited, a comparative analysis of the in vitro cytotoxicity of various benzothiazole derivatives against different cancer cell lines provides a foundational understanding of their activity spectrum. This data, summarized in Table 1, highlights the diverse potency of these compounds and lays the groundwork for future resistance studies.

Compound/DerivativeCell LineIC50/GI50 (µM)Reference DrugIC50/GI50 (µM)
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-127 ± 0.24Gemcitabine52 ± 0.72
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-135 ± 0.51Gemcitabine52 ± 0.72
Hydrazine based benzothiazoleHeLa2.41Doxorubicin2.05
Hydrazine based benzothiazoleCOS-74.31Doxorubicin3.04
Nitrobenzylidene containing thiazolidine derivativeMCF70.036--
Nitrobenzylidene containing thiazolidine derivativeHEPG20.048--
Chlorobenzyl indole semicarbazide benzothiazoleHT-290.024--
Chlorobenzyl indole semicarbazide benzothiazoleH4600.29--
Chlorobenzyl indole semicarbazide benzothiazoleA5490.84--
Chlorobenzyl indole semicarbazide benzothiazoleMDA-MB-2310.88--
Benzothiazole derivative 4a (with 6-nitrobenzothiazole and p-F-benzylidene)HCT-116-Sorafenib (SOR)-
Benzothiazole derivative 4a HEPG-2-Sorafenib (SOR)-
Benzothiazole derivative 4a MCF-7-Sorafenib (SOR)-
Benzothiazole derivative 4e -161 (VEGFR-2)Sorafenib (SOR)53 (VEGFR-2)
Benzothiazole derivative 8a -266 (VEGFR-2)Sorafenib (SOR)53 (VEGFR-2)
Benzothiazole-1,2,3-triazole hybrid 5p T47D15Erlotinib-
Benzothiazole-1,2,3-triazole hybrid 5s T47D26Erlotinib-
Benzothiazole-1,2,3-triazole hybrid 5t T47D28Erlotinib-

Table 1: In vitro anticancer activity of selected benzothiazole derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values of various benzothiazole compounds against different human cancer cell lines, as reported in the literature.[3][4][5][6]

Potential Mechanisms of Resistance and Implicated Signaling Pathways

The development of resistance to benzothiazole derivatives can be multifactorial. One key mechanism is the alteration of drug targets. For instance, compounds targeting specific kinases can become less effective if mutations arise in the kinase domain, preventing drug binding.[1] Additionally, the overexpression of efflux pumps, such as P-glycoprotein (PgP), can actively transport the drug out of the cancer cell, reducing its intracellular concentration and thereby its efficacy.[6]

Several signaling pathways are implicated in both the anticancer activity of and resistance to benzothiazole derivatives. These include:

  • VEGFR-2 Signaling: Some benzothiazole hybrids are designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[6] Resistance could emerge through upregulation of alternative pro-angiogenic pathways.

  • EGFR Signaling: Certain benzothiazole-triazole hybrids have been developed as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] Acquired resistance to EGFR inhibitors is a well-documented phenomenon, often involving mutations in the EGFR gene or activation of downstream pathways like PI3K/AKT/mTOR.[4]

  • Apoptosis Pathways: Many benzothiazole derivatives induce apoptosis (programmed cell death) in cancer cells.[3][5][7] Resistance can arise from defects in the apoptotic machinery, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2.

Below is a conceptual diagram illustrating a potential signaling pathway targeted by benzothiazole derivatives and possible points of resistance development.

G start Start: Parental Cancer Cell Line step1 Continuous Exposure to This compound start->step1 step2 Selection of Resistant Cell Population step1->step2 resistant_line Established Resistant Cell Line step2->resistant_line step3 Cross-Resistance Profiling: Treat with Panel of Anticancer Drugs resistant_line->step3 step4 Cell Viability Assays (e.g., MTT) step3->step4 step5 Molecular Analysis: Western Blot, qPCR, Sequencing step3->step5 end End: Identification of Cross-Resistance Patterns & Mechanisms step4->end step5->end

References

In Vivo Efficacy of Benzothiazole-Pyrrolobenzodiazepine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of benzothiazole-pyrrolobenzodiazepine (PBD) conjugates, a class of potent DNA-interactive anticancer agents. The core of this analysis centers on a significant study that has progressed these conjugates to preclinical animal models, offering valuable insights into their therapeutic potential. While in vivo data for a broad range of these specific conjugates remains limited in publicly accessible literature, this guide synthesizes the available information to draw meaningful comparisons and outline the experimental basis for their evaluation.

Comparative Efficacy of Benzothiazole-PBD Conjugates

The primary in vivo efficacy data for a benzothiazole-PBD conjugate comes from a study by Kamal et al., which investigated a series of these compounds.[1][2] The lead compound, designated as 17d , demonstrated significant antitumor activity in a human colon cancer HT-29 xenograft mouse model.[1][2] To provide a comparative perspective, this guide includes in vitro data for other analogs from the same study, highlighting structure-activity relationships.

Table 1: In Vivo Efficacy of Benzothiazole-PBD Conjugate 17d in HT-29 Xenograft Model

CompoundDoseAdministration RouteTumor Growth Inhibition (%)Survival RateNotes
17d 1 mg/kgIntravenousSignificant (quantitative data not specified in abstract)Not specifiedEvaluated in human colon cancer HT-29 xenograft mice.[1][2]
Control VehicleIntravenous0--

Table 2: Comparative In Vitro Cytotoxicity of Benzothiazole-PBD Conjugates

CompoundLinker TypeGI50 (Melanoma A375, µM)DNA-Binding Affinity (ΔTm, °C)
17d Alkane (5-carbon)Sub-micromolarHigh
17b Alkane (4-carbon)Less potent than 17dModerate
18a AlkylamideData not specifiedData not specified
DC-81 (Parent PBD)-Lower than 17d and 17b

GI50: 50% growth inhibition concentration. ΔTm: Change in DNA melting temperature, indicating binding affinity.

The data suggests that the length of the alkane spacer connecting the benzothiazole and PBD moieties influences the anticancer activity, with the five-carbon spacer in compound 17d showing superior performance in vitro.[1][2] This enhanced in vitro potency translated into the selection of 17d for in vivo evaluation.

Mechanism of Action: DNA Interaction

Benzothiazole-PBD conjugates exert their cytotoxic effects primarily through their interaction with DNA. The pyrrolobenzodiazepine (PBD) core is a well-established DNA minor groove binding agent.[1][2] This interaction is covalent in nature, leading to the formation of an adduct, which interferes with DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The benzothiazole moiety contributes to the DNA binding affinity and overall cytotoxicity of the conjugate.

G cluster_cell Cancer Cell PBD_conjugate Benzothiazole-PBD Conjugate (e.g., 17d) DNA Nuclear DNA PBD_conjugate->DNA Minor Groove Binding DNA_adduct DNA Adduct Formation DNA->DNA_adduct Replication_block Replication & Transcription Block DNA_adduct->Replication_block Apoptosis Apoptosis Replication_block->Apoptosis

Figure 1. Simplified signaling pathway of Benzothiazole-PBD conjugates.

Experimental Protocols

The methodologies employed in the key in vivo efficacy study are crucial for understanding and potentially replicating the findings.

In Vivo Antitumor Efficacy in Xenograft Model
  • Animal Model: The study utilized a human colon cancer HT-29 xenograft model.[1][2] This is a standard model in cancer research, where human tumor cells are implanted into immunodeficient mice.

  • Cell Line: HT-29, a human colon adenocarcinoma cell line, was used to establish the tumors.

  • Compound Administration: Compound 17d was administered to the mice, although the exact dosing schedule and formulation are not detailed in the available abstract.[1][2]

  • Efficacy Evaluation: The antitumor efficacy was evaluated by measuring tumor growth inhibition over time compared to a control group receiving the vehicle. Survival of the animals is also a key parameter in such studies.

G start HT-29 Human Colon Cancer Cells implant Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Administration of Benzothiazole-PBD Conjugate (17d) randomization->treatment control Administration of Vehicle randomization->control monitoring Tumor Volume Measurement & Survival Monitoring treatment->monitoring control->monitoring endpoint Data Analysis: Tumor Growth Inhibition monitoring->endpoint

Figure 2. Experimental workflow for in vivo efficacy testing.

Concluding Remarks

The available evidence indicates that benzothiazole-pyrrolobenzodiazepine conjugates, exemplified by compound 17d , are a promising class of anticancer agents with demonstrated in vivo activity in a human colon cancer xenograft model.[1][2] The structure-activity relationship, particularly the role of the linker, appears to be a critical determinant of their potency. Further in vivo studies with a broader range of these conjugates and in different cancer models are warranted to fully elucidate their therapeutic potential and establish a more comprehensive comparative profile. Researchers in the field are encouraged to build upon these foundational studies to advance this promising class of molecules towards clinical development.

References

Safety Operating Guide

Proper Disposal of 2-(1H-pyrrol-3-yl)benzo[d]thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For novel or less common compounds such as 2-(1H-pyrrol-3-yl)benzo[d]thiazole, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach based on the known hazards of its constituent chemical groups—benzothiazole and pyrrole—and general principles of hazardous waste management is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a research and development setting.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Hazard Assessment

Due to the absence of a specific SDS for this compound, its hazard profile must be inferred from related compounds. Benzothiazole derivatives can be irritants and are known to have potential environmental toxicity.[3] Pyrrolidine is a flammable and corrosive liquid.[4][5] Therefore, this compound should be treated as a hazardous chemical waste.

Potential Hazard Precautionary Measures
Toxicity Avoid inhalation, ingestion, and skin contact. Handle in a fume hood.
Flammability Keep away from heat, sparks, and open flames.[4]
Reactivity Store away from strong oxidizing agents and strong acids.[6]
Environmental Hazard Do not dispose of down the drain or in regular trash.[1][7]

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, reaction byproducts, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and rinse from cleaning glassware, must be disposed of as hazardous chemical waste.[8][9]

  • Segregate Waste Streams: Do not mix solid waste with liquid waste.[10][11] Keep this compound waste separate from other incompatible chemical waste streams to prevent dangerous reactions.[10][12]

2. Waste Containment:

  • Solid Waste:

    • Place solid this compound waste in its original container if possible, or in a clearly labeled, compatible container with a secure, screw-on cap.[13][14]

    • Contaminated lab supplies such as gloves and wipes should be double-bagged in clear plastic bags.[10][13]

  • Liquid Waste (from cleaning):

    • Collect any solvent used to rinse glassware that was in contact with the compound in a dedicated, leak-proof hazardous waste container.[8] Plastic bottles are often preferred over glass to minimize breakage, provided they are chemically compatible.[1]

  • Container Requirements: All waste containers must be in good condition, free from leaks or cracks, and kept closed except when adding waste.[8] Do not use food containers for hazardous waste storage.[12]

3. Labeling:

Properly label all waste containers with the following information, using an official EHS-provided hazardous waste tag:[1]

  • The words "Hazardous Waste".[1][12]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][8]

  • The approximate quantity or concentration of the waste.

  • The date waste was first added to the container (date of generation).[1]

  • The name and contact information of the principal investigator or responsible researcher.[1]

  • Check the appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]

4. Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which could be a marked area on a benchtop or within a fume hood.[12] The SAA must be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak.[10][13] The secondary container should be made of a compatible material and be able to hold at least 110% of the volume of the primary container.[10][13]

  • Storage Limits: Be aware of the time and quantity limits for waste accumulation in an SAA, which are typically regulated (e.g., waste must be collected within 90 days).[13][14]

5. Disposal and Collection:

  • Contact EHS: Once the waste container is full or nearing its storage time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.[1]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste to a central collection facility; this should be done by trained EHS staff.[9]

Experimental Workflow for Disposal

G Workflow for the Disposal of this compound cluster_0 Preparation cluster_1 Waste Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify all contaminated materials (solid & liquid) as hazardous waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Place solid waste in a compatible, sealed container C->D E Collect liquid waste (rinsate) in a separate, sealed container C->E F Use secondary containment for all waste containers D->F E->F G Attach a completed Hazardous Waste Tag to each container F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Request waste pickup from Environmental Health & Safety (EHS) H->I J EHS transports waste to a licensed disposal facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1H-pyrrol-3-yl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1H-pyrrol-3-yl)benzo[d]thiazole was not located. The following guidance is based on safety protocols for handling similar heterocyclic aromatic compounds, including benzothiazole derivatives, and general laboratory safety principles. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[1][2] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[1]
Eyes Safety goggles or a face shieldChemical splash goggles that meet ANSI Z.87.1 standards are essential to protect against splashes.[1] A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion.[1][3]
Body Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect skin and clothing.[1]
Respiratory RespiratorUse a NIOSH-approved respirator if work cannot be conducted in a well-ventilated area or a fume hood, or if there is a risk of inhaling dust or aerosols.[1][4] Annual medical evaluations and fit testing are required for respirator use.[1]
Feet Closed-toe shoesShoes that completely cover the foot are mandatory to protect against spills.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

StepProcedureKey Safety Considerations
1. Preparation Work in a designated, well-ventilated area, preferably a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[6]Minimize the quantity of the compound handled.
2. Weighing & Transferring Handle as a solid to avoid generating dust. If it is a powder, use a balance with a draft shield or a powder-handling enclosure. Avoid forming dust and aerosols.[5]Use non-sparking tools to prevent ignition.[5]
3. Dissolving If dissolving the compound, add the solvent to the solid slowly to avoid splashing.Be aware of any potential exothermic reactions.
4. During Reaction Keep the reaction vessel closed or under a condenser to prevent the release of vapors.Monitor the reaction for any signs of unexpected changes.
5. Post-Reaction Quench the reaction safely according to the specific protocol. Allow the reaction mixture to cool to room temperature before handling.
6. Decontamination Clean all contaminated surfaces and equipment thoroughly after use.Use an appropriate deactivating agent if one is known.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ProcedureRegulatory Considerations
Unused Chemical Dispose of as hazardous chemical waste. Do not pour down the drain.Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (glassware, etc.) Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of cleaned glassware appropriately.
Contaminated PPE (gloves, etc.) Place in a designated, sealed hazardous waste container.Do not mix with general laboratory trash.
Spill Debris Absorb spills with an inert material (e.g., sand, vermiculite) and collect in a sealed container for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials weigh Weigh Compound prep_materials->weigh Begin Experiment transfer Transfer to Reaction Vessel weigh->transfer reaction Conduct Experiment transfer->reaction decontaminate Decontaminate Work Area and Equipment reaction->decontaminate Complete Experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.